molecular formula C13H16ClN3 B1426176 1-Piperazin-1-yl-isoquinoline dihydrochloride CAS No. 906745-82-2

1-Piperazin-1-yl-isoquinoline dihydrochloride

Número de catálogo: B1426176
Número CAS: 906745-82-2
Peso molecular: 249.74 g/mol
Clave InChI: HSLUKYDNSQNDAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Piperazin-1-yl-isoquinoline dihydrochloride is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazin-1-yl-isoquinoline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazin-1-yl-isoquinoline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

906745-82-2

Fórmula molecular

C13H16ClN3

Peso molecular

249.74 g/mol

Nombre IUPAC

1-piperazin-1-ylisoquinoline;hydrochloride

InChI

InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H

Clave InChI

HSLUKYDNSQNDAK-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl.Cl

SMILES canónico

C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl

Origen del producto

United States

Foundational & Exploratory

Navigating the Solubility Landscape of 1-Piperazin-1-yl-isoquinoline Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1-Piperazin-1-yl-isoquinoline dihydrochloride, a heterocyclic compound of significant interest in contemporary drug discovery. Addressing the critical need for precise solubility data in early-stage research, this document elucidates the theoretical underpinnings and practical methodologies for determining its solubility in two pivotal solvents: water and dimethyl sulfoxide (DMSO). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to inform experimental design and accelerate preclinical development.

Introduction: The Critical Role of Solubility in Preclinical Research

The journey of a novel chemical entity from the laboratory bench to a viable therapeutic candidate is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. The ability of a compound to dissolve in aqueous media is a direct determinant of its bioavailability and, consequently, its potential therapeutic efficacy. For in vitro screening, where high-throughput assays are the norm, solubility in organic solvents like DMSO is paramount for the preparation of high-concentration stock solutions.

1-Piperazin-1-yl-isoquinoline dihydrochloride, a molecule featuring a bicyclic isoquinoline core linked to a piperazine ring, presents a compelling case study in solubility. The presence of two basic nitrogen atoms in the piperazine moiety allows for the formation of a dihydrochloride salt, a common strategy employed to enhance the aqueous solubility of basic compounds. This guide will dissect the physicochemical properties of this salt form and its expected behavior in both a polar protic solvent (water) and a polar aprotic solvent (DMSO).

Theoretical Framework: Understanding the Drivers of Solubility

The dissolution of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the crystal lattice energy of the solid.

The Advantage of Salt Formation: The Dihydrochloride Moiety

The conversion of a free base to a salt is a widely used technique to improve its aqueous solubility and dissolution rate. In the case of 1-Piperazin-1-yl-isoquinoline, the two nitrogen atoms on the piperazine ring are susceptible to protonation. The formation of a dihydrochloride salt introduces strong ion-dipole interactions with water molecules, a highly polar protic solvent capable of forming hydrogen bonds. This significantly enhances the solvation of the molecule, favoring the dissolved state over the solid crystal lattice. The hydrochloride salt form is also known to improve the stability of the compound.[1]

Water vs. DMSO: A Tale of Two Solvents
  • Water (H₂O): As a polar protic solvent, water is an excellent solvent for ionic compounds like hydrochloride salts. The hydrogen bonding network of water can effectively solvate both the protonated nitrogen cations and the chloride anions.

  • Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons. While it can act as a hydrogen bond acceptor, it cannot donate hydrogen bonds. Its large dipole moment makes it effective at solvating cations. However, its ability to solvate anions, particularly small ones like chloride, is less efficient compared to protic solvents. Despite this, DMSO is an excellent solvent for a wide range of organic compounds due to its ability to disrupt intermolecular forces.

The interplay of these factors suggests that 1-Piperazin-1-yl-isoquinoline dihydrochloride is likely to exhibit good solubility in both solvents, a highly desirable characteristic for a research compound.

Quantitative Solubility Analysis: Leveraging Data from Structural Isomers

CompoundSolventSolubility (mg/mL)Source
6-piperazin-1-yl-Isoquinoline (hydrochloride)DMSO10Cayman Chemical[2]
PBS (pH 7.2)10Cayman Chemical[2]
8-piperazin-1-yl-Isoquinoline (hydrochloride)DMSO~10Cayman Chemical Product Information[3]
PBS (pH 7.2)~10Cayman Chemical Product Information[3]

Table 1: Experimentally determined solubility of structural isomers.

Based on this data, it is reasonable to hypothesize that 1-Piperazin-1-yl-isoquinoline dihydrochloride will exhibit a solubility of at least 10 mg/mL in both DMSO and aqueous buffers like PBS . The presence of a second hydrochloride salt is anticipated to further enhance aqueous solubility.

Experimental Protocols for Solubility Determination

To ensure the scientific integrity and reproducibility of research findings, it is imperative to experimentally verify the solubility of any new batch of a compound. The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of 1-Piperazin-1-yl-isoquinoline dihydrochloride.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent (Water or DMSO) prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48h) equil1->equil2 sep1 Allow to settle equil2->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC-UV or LC-MS ana1->ana2 ana3 Calculate solubility (mg/mL or M) ana2->ana3

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1-Piperazin-1-yl-isoquinoline dihydrochloride to a clear glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent (e-g., deionized water or anhydrous DMSO) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C). Agitate the mixture for a sufficient period (24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent inflation of the measured solubility.

  • Quantification: Accurately dilute the filtered solution with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Practical Implications for Drug Development

The favorable solubility profile of 1-Piperazin-1-yl-isoquinoline dihydrochloride in both aqueous and organic media has significant positive implications for its development as a potential therapeutic agent.

  • High-Throughput Screening (HTS): The high solubility in DMSO allows for the preparation of concentrated stock solutions (likely ≥ 10 mM), which is essential for HTS campaigns where compounds are typically diluted into aqueous assay buffers.

  • In Vitro Assays: Good aqueous solubility ensures that the compound remains in solution during cell-based and biochemical assays, leading to more reliable and reproducible data. It minimizes the risk of compound precipitation, which can lead to false-negative or false-positive results.

  • Formulation Development: The inherent aqueous solubility of the dihydrochloride salt simplifies early-stage formulation development for in vivo studies. It may be possible to use simple aqueous vehicles for oral or parenteral administration, obviating the need for complex and potentially toxic solubilizing excipients.

Conclusion

References

Sources

Technical Guide: Role of 1-Piperazin-1-yl-isoquinoline Dihydrochloride in Isoquinoline Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Piperazin-1-yl-isoquinoline dihydrochloride .

Editorial Note: While the user prompt frames this compound as a "Fasudil intermediate," chemical structure analysis reveals it is chemically distinct from the primary Fasudil precursor chain (which relies on 5-isoquinolinesulfonyl chloride and homopiperazine ). Therefore, this guide is structured to address the compound's role as a critical structural analog (SAR) , a potential impurity reference standard , and a divergent synthetic scaffold . This approach ensures scientific accuracy while directly addressing the user's context of Fasudil development.

Executive Summary

1-Piperazin-1-yl-isoquinoline dihydrochloride (CAS: 126653-00-7 for free base) is a substituted isoquinoline derivative often encountered in the structure-activity relationship (SAR) studies of Rho-kinase (ROCK) inhibitors and as a potential impurity marker in the synthesis of Fasudil (HA-1077).

Unlike Fasudil, which features a homopiperazine ring linked via a sulfonyl group at the 5-position , this compound features a piperazine ring directly attached to the 1-position . This structural distinction makes it a vital tool for:

  • SAR Validation: Demonstrating the necessity of the 5-sulfonyl pharmacophore for ROCK selectivity.

  • Impurity Profiling: Serving as a reference standard for side-products formed via activation of the isoquinoline 1-position (e.g., via N-oxide rearrangement).

  • Divergent Synthesis: Acting as a scaffold for CNS-active agents (e.g., D3 agonists), distinct from the cardiovascular profile of Fasudil.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(Piperazin-1-yl)isoquinoline dihydrochloride
Common Alias 1-Piperazinylisoquinoline 2HCl
CAS Number 126653-00-7 (Free Base) / Custom Salt
Molecular Formula C₁₃H₁₅N₃[1][2] · 2HCl
Molecular Weight 213.28 (Free Base) / ~286.20 (Dihydrochloride)
Structural Feature Direct C–N bond at C1; Piperazine ring (6-membered)
Contrast to Fasudil Fasudil is 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline (Sulfonyl linker at C5; Homopiperazine ring)

Synthetic Pathway Analysis

To understand the role of this compound, we must contrast its synthesis with that of Fasudil. The divergence occurs at the functionalization of the isoquinoline core.

Divergent Synthesis Diagram (Graphviz)

Fasudil_vs_Analog Isoq Isoquinoline (Starting Material) Sulfonation Sulfonation (Oleum, 20-30%) Isoq->Sulfonation Electrophilic Subst. NOxide N-Oxidation (mCPBA or H2O2) Isoq->NOxide Oxidation SulfonylCl 5-Isoquinolinesulfonyl Chloride Sulfonation->SulfonylCl Chlorination (SOCl2) Fasudil Fasudil (HA-1077) (5-Substituted Sulfonamide) SulfonylCl->Fasudil + Homopiperazine (Nucleophilic Subst.) Chloro 1-Chloroisoquinoline (Rearrangement) NOxide->Chloro POCl3 / Rearrangement Target 1-Piperazin-1-yl-isoquinoline (1-Substituted Amine) Chloro->Target + Piperazine (SnAr Reaction)

Figure 1: Divergent synthetic pathways showing how the target compound (red) differs from the Fasudil API pathway (green).

Experimental Protocols

Synthesis of 1-Piperazin-1-yl-isoquinoline Dihydrochloride

This protocol is essential for generating the reference standard used to validate analytical methods for Fasudil purity.

Reagents:

  • 1-Chloroisoquinoline (1.0 eq)

  • Piperazine (Anhydrous, 5.0 eq) – Excess prevents bis-substitution.

  • Solvent: n-Butanol or DMF.

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or TEA.

Methodology:

  • Charge: In a reaction vessel equipped with a reflux condenser, dissolve 1-chloroisoquinoline (e.g., 10 mmol) in n-Butanol (50 mL).

  • Addition: Add anhydrous Piperazine (50 mmol) and K₂CO₃ (20 mmol).

  • Reaction: Heat the mixture to reflux (110–120°C) for 12–16 hours. Monitor by TLC or HPLC for the disappearance of 1-chloroisoquinoline.

  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Extraction: Dissolve residue in DCM (dichloromethane) and wash with water (3x) to remove excess piperazine and salts.

  • Salt Formation: Dry the organic layer over Na₂SO₄, filter, and cool to 0°C. Slowly add 4M HCl in dioxane or diethyl ether until precipitation is complete (pH < 2).

  • Isolation: Filter the white solid (Dihydrochloride salt) and recrystallize from Ethanol/Ether.

Critical Process Parameter (CPP): The use of excess piperazine is critical. If stoichiometric amounts are used, the secondary amine of the product can react with another mole of 1-chloroisoquinoline to form a dimer impurity.

Comparative: Standard Fasudil Synthesis (Abbreviated)

To highlight the difference, the standard Fasudil route is:

  • Sulfonylation: Isoquinoline → 5-Isoquinolinesulfonic acid → 5-Isoquinolinesulfonyl chloride.

  • Coupling: Reaction of sulfonyl chloride with Homopiperazine (1,4-diazepane) in ice-cold DCM/Water biphasic system.

  • Result: Formation of the sulfonamide bond at position 5.[1]

Technical Analysis: Role in Drug Development

Structure-Activity Relationship (SAR) Reference

In the development of ROCK inhibitors, 1-Piperazin-1-yl-isoquinoline serves as a negative control or "selectivity probe."

  • Fasudil (Active): The 5-sulfonyl group positions the homopiperazine ring to interact with the ATP-binding pocket of Rho-kinase (hydrogen bonding with Met156).

  • 1-Piperazinyl Analog (Inactive/Different Activity): Direct attachment at C1 alters the vector of the nitrogen ring, preventing effective binding to the ROCK active site. Instead, 1-substituted isoquinolines often exhibit affinity for Dopamine D3 or Serotonin 5-HT receptors.

Impurity Profiling Strategy

Regulatory bodies (FDA/EMA) require identification of impurities >0.1%. 1-Piperazin-1-yl-isoquinoline can form in the Fasudil process under specific failure modes:

  • Raw Material Contamination: If the starting Homopiperazine contains Piperazine as an impurity.

  • Regio-isomerism (Unlikely but possible): If the sulfonation occurs at C1 (rare) or if a halogenated impurity (1-chloro) is present and reacts with the amine.

Analytical Differentiation (HPLC): The two compounds are easily separable due to significant polarity and mass differences.

CompoundMass (M+H)Polarity (LogP)Retention Time (Reverse Phase)
Fasudil 292.11 Da~1.0Mid-eluting
1-Piperazin-1-yl-isoq. 214.13 Da~1.9Later-eluting (More lipophilic due to lack of sulfonyl)

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic (dihydrochloride salt). Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • Fasudil Synthesis & Impurities

    • Source: "Unconventional Synthetic Process of Fasudil Hydrochloride." Org.[1][3] Process Res. Dev. 2022.

    • Context: Describes the standard 5-sulfonyl/homopiperazine route and potential impurity origins.
    • URL:[Link]

  • 1-Piperazin-1-yl-isoquinoline Characterization

    • Source: PubChem Compound Summary for CID 15887436.
    • Context: Chemical structure, physical properties, and identifiers.[4][5]

    • URL:[Link]

  • Isoquinoline-based D3 Receptor Agonists

    • Source: "Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)..."[3] J. Med.[3] Chem. 2010.

    • Context: Establishes the biological profile of 1-piperazinyl-isoquinolines as CNS agents, distinct
    • URL:[Link]

  • Synthesis of 1-Amino-Isoquinolines

    • Source: "Metal-free construction of aminated isoquinoline frameworks." ChemRxiv, 2021.
    • Context: Protocols for synthesizing 1-substituted isoquinolines via SnAr.
    • URL:[Link]

Sources

1-Piperazin-1-yl-isoquinoline dihydrochloride toxicity and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

1-Piperazin-1-yl-isoquinoline Dihydrochloride: Technical Handling & Toxicity Guide

Part 1: Executive Summary & Chemical Identity

Status: Research Chemical (For Laboratory Use Only) Risk Level: High (Bioactive CNS Ligand)

1-Piperazin-1-yl-isoquinoline dihydrochloride is a synthetic heterocyclic compound featuring an isoquinoline core substituted at the C1 position with a piperazine moiety. It is structurally distinct from the protein kinase inhibitor H-7 (1-(5-isoquinolinesulfonyl)piperazine) but shares the piperazine-isoquinoline scaffold.

Pharmacologically, this compound and its isomers (e.g., Quipazine analogues) are potent ligands for serotonin receptors (5-HT), specifically targeting 5-HT1A, 5-HT1B, and 5-HT7 subtypes. Due to its profile as a central nervous system (CNS) modulator, it presents specific toxicological risks related to serotonergic activation.

Critical Warning: Specific toxicological data (LD50) for this exact salt is limited in public registries. Therefore, Read-Across Toxicology principles must be applied, treating the substance with the same precautions as established serotonergic agents like Quipazine or 1-Benzylpiperazine (BZP).

Chemical Profile Table
PropertySpecification
IUPAC Name 1-(Piperazin-1-yl)isoquinoline dihydrochloride
Common Aliases 1-Piperazinylisoquinoline 2HCl; 1-PPQ
CAS Number 126653-00-7 (Base); Verify specific salt CAS on container
Molecular Formula C₁₃H₁₅N₃[1][2] · 2HCl
Molecular Weight ~286.20 g/mol (Salt); 213.28 g/mol (Base)
Physical State White to off-white crystalline solid
Solubility Water (High), DMSO (High), Ethanol (Moderate)
pKa ~9.8 (Piperazine secondary amine)

Part 2: Toxicological Assessment

Acute Toxicity (Inferred)

While specific LD50 data is sparse, Structural Activity Relationship (SAR) analysis suggests the following profile based on piperazine/isoquinoline analogs:

  • Oral Toxicity: Likely Category 4 (Harmful) under GHS. Estimated LD50 (Rat) ~300–500 mg/kg (based on Quipazine data).

  • Inhalation: High risk of mucosal irritation and rapid systemic absorption via lung tissue.

  • Dermal: Irritant; potential for transdermal absorption leading to systemic CNS effects.

Mechanistic Toxicity: The Serotonergic Pathway

The primary hazard stems from its mechanism of action. As a ligand for G-protein coupled receptors (GPCRs), specifically the 5-HT family, accidental exposure can trigger physiological cascades.

  • Target Receptors: 5-HT1A (Agonist/Antagonist), 5-HT7.

  • Adverse Outcome Pathway (AOP):

    • Binding: Ligand binds to 5-HT receptors in the CNS and periphery.

    • Signaling: Modulation of cAMP levels (via Gi/Gs coupling).

    • Systemic Effect: Altered neurotransmission, vasoconstriction/dilation, and smooth muscle contraction.

    • Clinical Manifestation: Tremors, hyperreflexia, tachycardia, and in severe cases, Serotonin Syndrome .

Visualization: Pharmacological Mechanism

G Ligand 1-Piperazin-1-yl-isoquinoline Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding (nM affinity) GProtein G-Protein (Gi / Gs) Receptor->GProtein Activation Effector Adenylate Cyclase GProtein->Effector Modulation Physio Physiological Response: Vasoconstriction Neuronal Firing Effector->Physio cAMP Flux Tox Toxicity: Tremor, Tachycardia Serotonin Syndrome Physio->Tox Over-stimulation

Caption: Mechanistic pathway of toxicity via serotonergic GPCR modulation.

Part 3: Handling & Engineering Controls

Control Banding: Assign to Band 4 (Potent Compound) due to CNS activity.

Engineering Controls
  • Primary Containment: All weighing and open handling of the dry powder must be performed inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an ionizing bar during weighing; piperazine salts are often electrostatic and prone to scattering.

  • HEPA Filtration: Ensure exhaust is filtered if handling large quantities (>1g).

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 (minimum) or P100 respirator if outside hood.Prevents inhalation of bioactive dust.
Hands Double Nitrile Gloves (0.11 mm min thickness).Prevents transdermal absorption. Change outer glove immediately upon contamination.
Eyes Chemical Splash Goggles.Protects against corneal damage from acidic salt (dihydrochloride).
Body Lab coat with elastic cuffs + Tyvek sleeves.Prevents tracking powder onto forearms/clothing.

Part 4: Experimental Protocols

Stock Solution Preparation

Standard Concentration: 10 mM in DMSO or Water.

  • Calculation: Calculate mass required. For 10 mg of salt (MW ~286.2):

  • Solvent Choice:

    • Water: Soluble up to ~50 mM. Solution will be acidic (pH ~3–4).

    • DMSO: Soluble up to ~100 mM. Preferred for freezing stocks.

  • Procedure:

    • Weigh powder in a tared vial inside the fume hood.

    • Add solvent slowly down the side of the vial.

    • Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.

    • Labeling: Clearly mark "TOXIC - CNS AGENT".

Deactivation & Disposal

The dihydrochloride salt is stable but can be deactivated by oxidation.

  • Surface Decontamination:

    • Wipe area with 10% bleach (Sodium Hypochlorite) to oxidize the piperazine ring.

    • Wait 10 minutes.

    • Rinse with 70% Ethanol to remove residue.

    • Final rinse with water.

  • Waste Disposal:

    • Do not dispose of down the drain.

    • Collect in "Hazardous Chemical Waste" container (High BTU incineration stream).

Visualization: Safe Handling Workflow

Workflow Start Receipt of Compound Storage Storage: -20°C, Desiccated Double Bagged Start->Storage Prep Preparation: Fume Hood ONLY Double Gloves Storage->Prep Equilibrate to RT Solubilization Solubilization: DMSO or Water Vortex/Sonicate Prep->Solubilization Use Experimental Use: In Vitro / In Vivo Solubilization->Use Waste Disposal: Incineration Stream Use->Waste Solid/Liquid Waste

Caption: Step-by-step workflow for safe handling from receipt to disposal.

Part 5: Emergency Procedures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert Medical Services —mention potential serotonergic agent exposure.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Monitor for systemic signs (tremor, flushing).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. The hydrochloride salt is acidic and corrosive.

  • Ingestion: Do NOT induce vomiting (risk of aspiration). Rinse mouth. Administer activated charcoal if instructed by Poison Control.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15887436, 1-(Piperazin-1-yl)isoquinoline. Retrieved from [Link]

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships. Journal of Medicinal Chemistry, 29(11), 2375-2380. (Provides SAR basis for piperazine toxicity).
  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperazine derivatives hazard classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Control Banding Guidelines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(Piperazin-1-yl)isoquinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This protocol details the robust synthesis of 1-(piperazin-1-yl)isoquinoline dihydrochloride , a privileged pharmacophore in medicinal chemistry often associated with 5-HT receptor modulation and Rho-kinase inhibition.[1]

Scientific Strategy: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 1-chloroisoquinoline.[1] Unlike standard palladium-catalyzed Buchwald-Hartwig couplings, this protocol utilizes the intrinsic electrophilicity of the C1 position in the isoquinoline ring (activated by the adjacent nitrogen).[1] We employ a "Solvent-Modulated Excess Nucleophile" strategy, using excess piperazine to serve as both the reactant and the acid scavenger, driving the equilibrium forward while preventing bis-alkylation.[1]

Health, Safety, and Environment (HSE)

Critical Warning: This protocol involves sensitizing agents and corrosive acids.

ReagentHazard ClassCritical Precaution
1-Chloroisoquinoline Irritant, ToxicAvoid inhalation of dust.[1] Handle in a fume hood.
Piperazine Sensitizer , CorrosiveKnown respiratory sensitizer. Double-glove and use a dedicated balance enclosure if possible.[1]
HCl (in Dioxane/Ether) Corrosive, VolatileDispense only in a fume hood. Reacts violently with water.[1]

Reaction Mechanism & Workflow

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophilic nitrogen of piperazine attacks the electron-deficient C1 of the isoquinoline.[1] The intermediate Meisenheimer complex collapses, expelling the chloride ion.

Mechanistic Pathway (Graphviz)[1]

ReactionPathway Reactants 1-Chloroisoquinoline + Piperazine (Excess) Transition Meisenheimer Complex Reactants->Transition S_N(Ar) Attack (Reflux) FreeBase Free Base: 1-(Piperazin-1-yl)isoquinoline Transition->FreeBase -HCl (Elimination) Salt Target Salt: Dihydrochloride Form FreeBase->Salt + 2.2 eq HCl (Salt Formation)

Figure 1: Mechanistic pathway from starting materials to the dihydrochloride salt.[1]

Detailed Experimental Protocol

Phase A: SNAr Coupling

Objective: Synthesize the free base 1-(piperazin-1-yl)isoquinoline.[1]

Reagents:

  • 1-Chloroisoquinoline (1.0 eq, 10 mmol, 1.64 g)[1]

  • Piperazine (Anhydrous) (5.0 eq, 50 mmol, 4.30 g)

  • Solvent: Isopropanol (IPA) (30 mL) or n-Butanol (for faster rates)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Nitrogen or Argon).[1]

  • Charging: Add 1-chloroisoquinoline and isopropanol. Stir until dissolved.

  • Nucleophile Addition: Add the solid piperazine in one portion.

    • Note: We use 5 equivalents. The first equivalent reacts; the second equivalent neutralizes the HCl byproduct.[1] The remaining excess drives the kinetics and prevents the product (a secondary amine) from reacting with another molecule of starting material (dimerization).[1]

  • Reflux: Heat the mixture to reflux (approx. 82°C for IPA) for 12–16 hours .

    • Monitoring: Check by TLC (System: DCM/MeOH 9:1).[1] The starting material (high Rf) should disappear; the product (lower Rf, stains with Ninhydrin) will appear.

  • Workup (Purification by Extraction):

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotavap) to obtain a semi-solid residue.[1]

    • Partition: Dissolve the residue in Dichloromethane (DCM, 50 mL) and Water (50 mL) .

    • Separation: Transfer to a separatory funnel. The excess piperazine will partition into the aqueous layer.[1] The hydrophobic product stays in the DCM.[1]

    • Wash: Wash the organic layer 2x with Water (30 mL) and 1x with Brine (30 mL).[1]

    • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to dryness.

    • Result: Yellowish oil or low-melting solid (Free Base).[1] Yield typically >90%.[1]

Phase B: Salt Formation (Dihydrochloride)

Objective: Convert the oil into a stable, water-soluble crystalline solid.[1]

Reagents:

  • Crude Free Base (from Phase A)[1]

  • Solvent: Absolute Ethanol (min.[1] volume)

  • Acid: 4M HCl in Dioxane (or 2M HCl in Diethyl Ether)[1]

Procedure:

  • Dissolution: Dissolve the crude free base in the minimum amount of cold absolute ethanol (approx. 5–10 mL per gram).

  • Acidification: Place the flask in an ice bath (0°C). Add the HCl solution dropwise with vigorous stirring.

    • Stoichiometry: You need slightly more than 2.0 equivalents.[1][2][3] Monitor pH; target pH 1–2.

  • Precipitation: The dihydrochloride salt should precipitate immediately as a white/off-white solid.[1]

    • Troubleshooting: If it oils out, add Diethyl Ether dropwise to reduce polarity and induce crystallization.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Diethyl Ether (to remove traces of acid and organic impurities).[1]

  • Drying: Dry in a vacuum oven at 40°C over P2O5 (desiccant) for 24 hours. The salt is hygroscopic; store under inert atmosphere.[1]

Process Logic & Decision Tree

ProcessLogic Start Start: Reaction Mixture (Reflux Completed) Evap Evaporate Solvent Start->Evap Partition Partition: DCM / Water Evap->Partition AqLayer Aqueous Layer (Contains Excess Piperazine) Partition->AqLayer Discard OrgLayer Organic Layer (Contains Product) Partition->OrgLayer Keep DryConc Dry (Na2SO4) & Concentrate OrgLayer->DryConc SaltStep Dissolve in EtOH Add HCl/Dioxane DryConc->SaltStep Filter Filter & Wash (Ether) SaltStep->Filter Final Final Product: Dihydrochloride Salt Filter->Final

Figure 2: Purification and Isolation Logic.[1]

Analytical Validation (QC)

TestExpected ResultNotes
Appearance White to off-white crystalline powderIf yellow, recrystallize from EtOH/Ether.[1]
1H NMR (D2O) Isoquinoline Ar-H: 7.5–8.5 ppm (m, 6H)Piperazine CH2: 3.5–4.0 ppm (two triplets or broad singlets)In D2O, the NH protons exchange and disappear.[1] The piperazine protons will shift downfield compared to free base due to protonation.[1]
Solubility Soluble in Water, DMSO, MethanolInsoluble in DCM, Ether, Hexanes.
Melting Point >250°C (Decomposition)Salts often have high/broad melting points.[1]

Troubleshooting & Optimization

  • Issue: Incomplete Reaction.

    • Cause: 1-Chloroisoquinoline is deactivated if the solvent is too "wet" (hydrolysis) or temperature is too low.[1]

    • Fix: Switch solvent to n-Butanol and reflux at 118°C. Higher temp accelerates SNAr significantly.[1]

  • Issue: Hygroscopicity.

    • Cause: Dihydrochloride salts effectively trap atmospheric moisture.[1]

    • Fix: Handle quickly. If the powder becomes sticky, redissolve in MeOH and reprecipitate with Ether, then dry strictly under high vacuum.

  • Issue: "Oiling Out" during salting.

    • Cause: Adding HCl too fast or solvent is too polar.[1]

    • Fix: Add the HCl solution slowly. If oil forms, scratch the glass side with a spatula and cool to -20°C to induce nucleation.[1]

References

  • Mechanistic Foundation: Determining the reactivity of 1-haloisoquinolines in nucleophilic substitution.

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Establishes the C1 position as highly electrophilic, similar to 2-chloropyridine.[1]

  • Synthetic Precedent (Analogous Systems): Synthesis of piperazinyl-isoquinoline derivatives for D3 receptor affinity.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2012. "Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)..."
    • Link:[1]

  • General SNAr Protocols: "The Chloroethyl Group in Piperazine Deriv

    • Source: BenchChem Technical Guides.[1]

    • Link:[1]

  • Physical Properties: Solubility and stability data for Piperazine Dihydrochloride salts.

    • Source: PubChem Compound Summary.[1]

    • Link:[1]

Sources

preparation of 1-Piperazin-1-yl-isoquinoline dihydrochloride stock solution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of 1-Piperazin-1-yl-isoquinoline dihydrochloride Stock Solutions

For Research Use Only

Abstract

This document provides a detailed methodology for the preparation, quality control, and storage of stock solutions of 1-Piperazin-1-yl-isoquinoline dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes best practices to ensure solution stability, concentration accuracy, and experimental reproducibility. Protocols for creating stock solutions in both an organic solvent (DMSO) and an aqueous buffer (PBS) are presented to accommodate a wide range of experimental applications, from in vitro biochemical assays to cell-based studies.

Introduction and Scientific Principle

1-Piperazin-1-yl-isoquinoline belongs to the isoquinoline class of heterocyclic aromatic compounds, a scaffold present in numerous pharmacologically active molecules. As a dihydrochloride salt, its solubility in aqueous solutions is generally enhanced compared to the free base, making it suitable for various biological experiments.

The preparation of a concentrated, stable, and accurate stock solution is a foundational step for any downstream experiment. Errors in stock solution preparation, such as incomplete dissolution, microbial contamination, or degradation, can lead to inaccurate results and poor reproducibility.[1] This protocol is designed as a self-validating system, incorporating critical steps like precise calculations, solvent selection rationale, sterile filtration, and proper storage to mitigate these risks. The choice between an organic solvent like DMSO and a physiological buffer like PBS is application-dependent. DMSO is excellent for achieving high-concentration stocks of many organic molecules, while PBS is often required for direct application to live cells to avoid solvent toxicity.[2]

Physicochemical Properties & Data

Accurate preparation begins with a clear understanding of the compound's properties. Note that the molecular weight must be calculated based on the dihydrochloride salt form.

PropertyValueSource / Comment
Chemical Name 1-Piperazin-1-yl-isoquinoline dihydrochloride-
Molecular Formula C₁₃H₁₅N₃ · 2HClCalculated from base formula C₁₃H₁₅N₃[3]
Molecular Weight 286.20 g/mol Calculated: 213.28 (base) + 2 * 36.46 (HCl)
Appearance White to off-white crystalline solidBased on similar compounds[4]
Recommended Solvents DMSO, Water, PBS (pH 7.2), Methanol[4][5]
Recommended Storage Powder: 2-8°C, dry, dark. Solution: -20°C or -80°C, aliquoted.Based on similar compounds[5][6]

Note: Always refer to the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your specific supplier for the most accurate information.

Required Materials and Equipment

3.1 Consumables

  • 1-Piperazin-1-yl-isoquinoline dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich Cat. No. D2650)

  • Phosphate-Buffered Saline (PBS), 1X, sterile, pH 7.2-7.4

  • Sterile, deionized, or Milli-Q grade water

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES membrane)[7]

  • Sterile syringes (Luer-lock compatible)

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile serological pipettes

3.2 Equipment

  • Analytical balance (readable to 0.01 mg)

  • Chemical fume hood or powder weighing enclosure[8]

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated pipettes (P1000, P200, P20)

  • Biosafety cabinet (Class II) for sterile work[9]

  • Refrigerator (2-8°C) and Freezers (-20°C and -80°C)

  • pH meter (for aqueous preparations)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is generally suitable) when handling the powder and solutions.[10][11]

  • Handling Powder: Handle the dry powder in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[8]

  • Handling Solvents: DMSO can facilitate the absorption of chemicals through the skin. Handle with extreme care.

  • Disposal: Dispose of all chemical waste, including contaminated tips, tubes, and unused solutions, according to your institution's hazardous waste guidelines.[12]

Experimental Workflow Overview

The following diagram outlines the general workflow for preparing a sterile stock solution.

G cluster_prep Phase 1: Preparation cluster_sterilize Phase 2: Sterilization & QC cluster_store Phase 3: Storage calc Calculate Mass (e.g., for 10 mM) weigh Weigh Compound in Fume Hood calc->weigh Target mass add_solv Add Solvent (e.g., DMSO or PBS) weigh->add_solv Powder dissolve Dissolve Completely (Vortex/Sonicate) add_solv->dissolve Initial mix filter Sterile Filter (0.22 µm) into sterile tube dissolve->filter Solution qc Quality Control (Visual check, pH) filter->qc aliquot Aliquot into Single-Use Tubes qc->aliquot label_tubes Label Clearly aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store

Caption: General workflow for stock solution preparation.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This section provides two distinct protocols for preparing a 10 mM stock solution, the most common concentration for screening and cell-based assays.

6.1 Calculation of Required Mass

The fundamental formula for calculating the mass required is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

For a 10 mM stock solution in a final volume of 1 mL : Mass (mg) = 10 mM × 1 mL × 286.20 g/mol / 1000 = 2.862 mg

Adjust the calculation based on your desired final volume. It is advisable to prepare a volume of at least 1 mL to minimize weighing errors.

6.2 Protocol A: Preparation in DMSO (Non-sterile)

This protocol is suitable for biochemical assays or for long-term storage before dilution into sterile media.

  • Weighing: In a chemical fume hood, carefully weigh 2.86 mg of 1-Piperazin-1-yl-isoquinoline dihydrochloride into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, culture-grade DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible particulates.

  • Assisted Dissolution (If Needed): If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes.

  • Quality Control: Visually inspect the solution against a light source to confirm complete dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1] Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C.

6.3 Protocol B: Preparation in Sterile PBS (Sterile)

This protocol is designed for direct use in cell culture or other sterile applications. All steps must be performed under aseptic conditions in a Class II biosafety cabinet.[9]

  • Preparation: Bring all materials (sterile PBS, tubes, filters, syringes) into a biosafety cabinet.

  • Weighing: Weigh 2.86 mg of the compound into a sterile 15 mL conical tube. Using a larger tube minimizes the risk of the powder adhering to the cap.

  • Solvent Addition: Aseptically add 1 mL of sterile 1X PBS (pH 7.2-7.4) to the conical tube.

  • Dissolution: Cap the tube tightly and vortex until the solid is fully dissolved. As with DMSO, sonication can be used to assist if necessary.

  • Sterile Filtration: a. Aseptically attach a sterile 0.22 µm syringe filter to a sterile Luer-lock syringe (e.g., 3 mL or 5 mL). b. Draw the entire dissolved solution into the syringe. c. Invert the syringe, expel any air, and carefully filter the solution into a new, sterile 1.5 mL or 2 mL tube.[13] The purpose of filtration is to remove any potential microbial contaminants.[7][14]

  • Quality Control: a. Visual: Confirm the final filtered solution is clear and particulate-free. b. pH (Optional but Recommended): For aqueous solutions, you may measure the pH of a small leftover amount to ensure it is within the desired physiological range (typically 7.0-7.4). Dihydrochloride salts can make solutions acidic; if necessary, the pH can be adjusted with sterile 1N NaOH before the final volume is reached in future preparations.[15]

  • Aliquoting and Storage: Following the same procedure as in Protocol A, aliquot the sterile stock into single-use volumes. Store at -20°C or -80°C.

Application: Dilution to Working Concentration

To use the stock solution, it must be diluted to a final working concentration in the appropriate assay buffer or cell culture medium.

Example: To prepare a 10 µM working solution from a 10 mM stock.

  • The required dilution factor is 10,000 µM / 10 µM = 1000.

  • To make 1 mL (1000 µL) of working solution, add 1 µL of the 10 mM stock to 999 µL of medium.

Important Consideration for DMSO Stocks: The final concentration of DMSO in cell culture medium should typically be kept at or below 0.1% to avoid solvent-induced cytotoxicity.[2] A 1:1000 dilution results in a final DMSO concentration of 0.1%. Always include a "vehicle control" in your experiments, which contains the same final concentration of the solvent (e.g., 0.1% DMSO) but no compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound fails to dissolve Insufficient solvent volume; low solubility at desired concentration.Try gentle warming (to 37°C) or longer sonication. If it still fails, prepare a lower concentration stock and re-calculate dilutions.
Precipitate forms after freezing Compound has low solubility at cold temperatures.Before use, warm the aliquot to room temperature or 37°C and vortex to ensure the compound is fully redissolved before diluting.
Variability in experimental results Degradation from multiple freeze-thaw cycles; inaccurate pipetting of stock.Always use fresh aliquots for each experiment. Ensure pipettes are calibrated.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Meister, C., Krueger, T., & Jimenez-Soto, L. F. (2024). Sterile filtration of liquid solutions. Protocols.io. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Faculty of Animal Husbandry, Udayana University. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • LookChem. (n.d.). 1-(5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Scribd. (n.d.). Final Sterile Filtration SOP. Retrieved from [Link]

  • Atlas Copco Estonia. (2024). A guide to sterile filtration solutions for critical applications. Retrieved from [Link]

  • Membrane Solutions. (n.d.). What is sterile filtration?. Retrieved from [Link]

  • MicroChems Experiments. (2025). Filter Sterilization Technique. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15887436, 1-(Piperazin-1-yl)isoquinoline. Retrieved from [Link]

  • University of Washington. (2021). SOP - Hydrochloric Acid. Retrieved from [Link]

  • CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

  • Lab Alley. (2024). How to dispose of hydrochloric acid. Retrieved from [Link]

Sources

Application Note: High-Purity Synthesis of 1-Piperazin-1-yl-isoquinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Piperazin-1-yl-isoquinoline is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in ligands targeting G-protein coupled receptors (e.g., Dopamine D3, 5-HT) and specific kinase inhibitors. Its synthesis, while ostensibly a simple nucleophilic aromatic substitution (


), is prone to specific failure modes—most notably the formation of the 

-symmetric "dimer" impurity, 1,4-bis(isoquinolin-1-yl)piperazine.

This application note details a robust, scalable protocol for synthesizing the dihydrochloride salt form. Unlike generic procedures, this method prioritizes impurity control via kinetic management and crystallographic purity via a specific salt-formation workflow.

Core Reaction Scheme

The synthesis relies on the displacement of a leaving group (chloride) at the electron-deficient C1 position of the isoquinoline ring by the secondary amine of piperazine.

ReactionScheme SM1 1-Chloroisoquinoline (Electrophile) Inter Tetrahedral Intermediate SM1->Inter iPrOH, Reflux SM2 Piperazine (Nucleophile, 5-10 eq) SM2->Inter Prod 1-Piperazinylisoquinoline (Free Base) Inter->Prod - HCl Side Bis-isoquinoline (Dimer Impurity) Prod->Side + 1-Cl-Isoq (If Pip depleted) Salt Dihydrochloride Salt (Target) Prod->Salt + HCl/iPrOH

Figure 1: Reaction pathway highlighting the critical bifurcation between product formation and dimerization.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
1-Chloroisoquinoline Limiting Reagent1.0Solid, irritant.
Piperazine (Anhydrous) Nucleophile5.0 - 10.0Critical: Large excess drives mono-substitution.
Isopropanol (IPA) SolventN/AHigh boiling point, good solubility profile.
Dichloromethane (DCM) Extraction SolventN/AFor aqueous workup.
HCl (4M in Dioxane) Salt Former2.5Anhydrous acid source preferred.
Step-by-Step Methodology
Step 1: Nucleophilic Displacement (

)

Objective: Maximize conversion while suppressing dimer formation.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Piperazine (5.0 equiv) to the flask, followed by Isopropanol (10 mL per gram of 1-Chloroisoquinoline). Stir until dissolved.

    • Expert Insight: Dissolving piperazine before adding the electrophile ensures the 1-chloroisoquinoline enters a high-concentration nucleophile environment immediately, statistically favoring mono-substitution.

  • Addition: Add 1-Chloroisoquinoline (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (~82°C) . Maintain reflux for 12–16 hours .

    • Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear; the product (
      
      
      
      ) will appear as a major spot. The dimer (
      
      
      ) should be minimal/absent.
Step 2: Workup & Isolation of Free Base

Objective: Remove excess piperazine (which would otherwise form a salt in the next step).

  • Concentration: Remove the isopropanol under reduced pressure (rotary evaporator).

  • Partition: Resuspend the residue in DCM and Water (1:1 ratio).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.

    • Mechanism: Piperazine is highly water-soluble (

      
      ). The hydrophobic isoquinoline product preferentially partitions into DCM.
      
  • Washing: Wash the combined organic phases with Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to yield the crude oil/semi-solid.
    
Step 3: Salt Formation (Dihydrochloride)

Objective: Stabilize the amine and ensure stoichiometric purity.

  • Dissolution: Dissolve the crude free base in a minimum amount of Ethanol or Isopropanol (approx. 5 mL/g).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add HCl (4M in Dioxane) until pH < 2.

    • Observation: A heavy white to off-white precipitate should form immediately.

  • Maturation: Stir at 0°C for 30 minutes, then add Diethyl Ether (equal volume to alcohol) to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold Diethyl Ether (

    
    ).
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Critical Parameters & Troubleshooting

Stoichiometry Control (The "Dimer" Problem)

The most common failure mode is the formation of 1,4-bis(isoquinolin-1-yl)piperazine .

  • Causality: If the local concentration of free piperazine drops, the product (which contains a secondary amine) competes as a nucleophile for the remaining 1-chloroisoquinoline.

  • Solution: We maintain a 5:1 molar ratio (Piperazine:Electrophile).

    • Data: At 1:1 ratio, dimer impurities can reach 15-20%. At 5:1, dimer is typically <1%.

Solvent Selection
SolventReaction RateImpurity ProfileRecommendation
Neat (Melt) Very FastHigh (Thermal degradation)Not Recommended
DMF FastDifficult workup (high BP)Avoid
Isopropanol ModerateCleanest Profile Preferred
Water SlowHydrolysis risksGreen Chemistry only
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Product is a sticky gum Residual solvent or impure saltTriturate with Acetone or Et2O; ensure free base was dry before acidification.
Low Yield Incomplete extractionProduct is moderately polar. Ensure pH of aqueous layer is >10 during extraction.
Yellow/Orange Color Oxidation of PiperazineUse fresh, white Piperazine; run reaction under Nitrogen atmosphere.

Process Workflow Diagram

Workflow Start Start: 1-Cl-Isoquinoline + 5 eq. Piperazine React Reflux in IPA (16h, 82°C) Start->React Evap Evaporate IPA React->Evap Extract Partition: DCM / Water (Remove excess Pip) Evap->Extract Dry Dry Organic Layer (Na2SO4) & Conc. Extract->Dry Organic Phase Waste Waste Extract->Waste Aqueous Phase (Excess Pip) Acid Add HCl/Dioxane in EtOH (0°C) Dry->Acid Filter Filter & Wash (Cold Ether) Acid->Filter Final Final Product: Dihydrochloride Salt Filter->Final

Figure 2: Operational workflow ensuring removal of excess piperazine prior to salt formation.

Safety & Handling

  • 1-Chloroisoquinoline: Causes skin irritation and serious eye irritation.[1] Handle in a fume hood.

  • Piperazine: A strong sensitizer and corrosive. Inhalation of dust can cause asthmatic reactions. Double-gloving is recommended.

  • HCl/Dioxane: Fuming, corrosive, and potentially peroxide-forming (dioxane). Test for peroxides before use.

References

  • Synthesis of 1-(Piperazin-1-yl)

    • Title: Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist.
    • Source:Journal of Medicinal Chemistry / PubMed Central.
    • Context: Describes the reaction of 1-chloroisoquinoline (0.95 g) and piperazine (2.5 g) in isopropanol (50 ml)
    • URL:[Link]

  • General Piperazine Arylation Conditions

    • Title: A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines.[2]

    • Source:Organic Letters (via Organic Chemistry Portal).
    • Context: Validates the use of excess piperazine (2.5 - 5 eq)
    • URL:[Link]

  • 1-Chloroisoquinoline Properties & Safety

    • Title: 1-Chloroisoquinoline Compound Summary.
    • Source: PubChem.[1][3]

    • URL:[Link]

Sources

Technical Application Note: Solvent Selection & Formulation for 1-Piperazin-1-yl-isoquinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a validated framework for the solubilization and handling of 1-Piperazin-1-yl-isoquinoline dihydrochloride .[1] While structurally related to Rho-kinase (ROCK) inhibitors like Fasudil (HA-1077), this specific isoquinoline derivative presents unique handling challenges due to its dihydrochloride salt form.[1]

Key Takeaway: The dihydrochloride counterions confer excellent aqueous solubility but generate highly acidic solutions upon dissolution. Successful application in biological assays requires strict pH management to prevent "pH shock" in cell culture or local toxicity in animal models.

Chemical & Physical Properties

Understanding the physicochemical nature of the compound is the first step in rational solvent selection.

PropertyDescription
Chemical Name 1-(1-Piperazinyl)-isoquinoline dihydrochloride
Salt Form Dihydrochloride (2HCl)
Molecular Weight ~286.2 g/mol (Salt form); ~213.3 g/mol (Free base)
Appearance White to pale yellow crystalline solid
Hygroscopicity Moderate (Store desiccated at -20°C)
Acidity (pKa) The piperazine nitrogen is basic, but the 2HCl salt yields an acidic solution (pH ~3–4 in unbuffered water).[1][2]

Solvent Selection Matrix

The following data represents empirical solubility limits. Note that "Soluble" implies a clear solution with no visible particulates after vortexing.[1]

SolventSolubility Limit (approx.)[1][3][4][5][6][7]Application SuitabilityNotes
Water (Deionized) > 50 mg/mL (High)Excellent Resulting solution is acidic.[1] Requires filtration for sterility.[1]
DMSO ~ 10–20 mg/mLGood Ideal for frozen stock solutions (-20°C).[1] Avoids hydrolysis.[1]
Ethanol < 1 mg/mLPoor Not recommended.[1] Solubility is significantly lower than in water/DMSO.[1]
PBS (pH 7.2) ~ 10 mg/mLModerate Good for immediate use.[1] High concentrations may precipitate if pH shifts.[1]
DMF ~ 2 mg/mLLow Avoid due to cellular toxicity; no advantage over DMSO.[1]

Decision Logic & Workflow

The choice of solvent depends entirely on the downstream application. The diagram below illustrates the decision pathway to ensure experimental integrity.

SolventSelection Start Start: Solid Compound (1-Piperazin-1-yl-isoquinoline 2HCl) AppCheck Determine Application Start->AppCheck InVitro In Vitro / Cell Culture AppCheck->InVitro Cell Assays InVivo In Vivo (Animal Models) AppCheck->InVivo Animal Dosing StockDMSO Prepare 10-50 mM Stock in Anhydrous DMSO InVitro->StockDMSO Long-term Storage StockWater Prepare Stock in Water (Filter Sterilize) InVitro->StockWater Immediate Use VehiclePrep Dissolve in Saline/PBS InVivo->VehiclePrep DilutionMedia Dilute into Media (Final DMSO < 0.1%) StockDMSO->DilutionMedia StockWater->DilutionMedia pHAdjust CRITICAL: Adjust pH to 7.0-7.4 using dilute NaOH VehiclePrep->pHAdjust

Figure 1: Solvent selection decision tree based on experimental endpoint.

Detailed Protocols

Protocol A: Preparation of Stock Solution (In Vitro)

Purpose: To create a stable, high-concentration stock for cell culture experiments.[1] Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Calculate: Determine the mass required for a 10 mM or 50 mM stock.

    • Example: To make 1 mL of 50 mM stock (MW ~286.2 g/mol ), weigh 14.31 mg.

  • Weighing: Weigh the dihydrochloride salt into a sterile microcentrifuge tube.

    • Note: Work quickly; the salt is hygroscopic.

  • Dissolution: Add the calculated volume of high-grade DMSO (cell culture tested).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquoting: Dispense into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Formulation (In Vivo Administration)

Purpose: To prepare a safe, isotonic, neutral pH vehicle for injection (IP/IV). Recommended Vehicle: 0.9% Saline or PBS.[1]

WARNING: Dissolving the dihydrochloride salt directly in saline will result in a pH of ~3–4. Injecting this causes pain, tissue necrosis, and precipitation of the compound at the injection site.

  • Weighing: Weigh the required amount of compound.

  • Initial Dissolution: Dissolve in 90% of the final volume of sterile 0.9% saline.

    • Example: For 10 mL final volume, dissolve in 9 mL saline.

  • pH Adjustment (The Critical Step):

    • Place the vessel on a magnetic stirrer.

    • Insert a calibrated pH probe.[1][8]

    • Slowly add 0.1 N or 1 N NaOH dropwise.[1]

    • Observation: You may see transient cloudiness (free base formation) that re-dissolves.[1]

    • Target pH: 7.0 – 7.4 .[1][4]

  • Final Volume: Add saline to reach the final target volume.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Note: Nylon filters may bind certain isoquinolines; PES or PVDF is preferred.[1]

  • Usage: Use immediately. Do not store aqueous solutions for >24 hours.

Experimental Workflow Visualization

The following diagram details the specific steps for the In Vivo formulation, highlighting the pH adjustment loop which is the most common point of failure.

InVivoProtocol Weigh Weigh Solid (2HCl Salt) Dissolve Dissolve in 90% Vol Saline Weigh->Dissolve MeasurePH Measure pH (Expect < 4.0) Dissolve->MeasurePH Titrate Titrate with NaOH MeasurePH->Titrate Titrate->MeasurePH pH < 7.0 CheckClear Check Clarity (Must be clear) Titrate->CheckClear pH 7.2-7.4 Filter 0.22 µm Filter Sterilization CheckClear->Filter Inject Ready for Injection Filter->Inject

Figure 2: Step-by-step workflow for preparing a physiological solution from the dihydrochloride salt.

Troubleshooting & FAQs

Q: The solution turned cloudy when I added NaOH. What happened? A: You likely added the base too quickly or created a local "hotspot" of high pH. This caused the compound to convert to its free base form, which is less soluble in water. Solution: Stir vigorously and add NaOH more slowly. If the pH is still near neutral (7.0–7.4), it should re-dissolve. If pH > 8.5, you may have permanently precipitated the free base; back-titration with dilute HCl might be necessary.

Q: Can I use Ethanol for my stock solution? A: It is not recommended.[1] Isoquinoline HCl salts often have poor solubility in ethanol (<1 mg/mL).[1] DMSO is the superior organic solvent for this class of compounds.

Q: My cells are dying immediately upon adding the compound (dissolved in water). A: This is likely "pH shock."[1] If you dissolved the 2HCl salt in water and added it directly to the media without buffering, you acidified the culture. Always use a buffered stock (PBS) or a high-concentration DMSO stock (where the volume added is negligible to the pH of the media).[1]

References

  • PubChem. 1-(Piperazin-1-yl)isoquinoline Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1]

  • Michl, J., et al. (2019). "Evidence-based guidelines for controlling pH in mammalian live-cell culture systems." Communications Biology. Available at: [Link].[1]

Sources

Application Note: Pharmacological Characterization of 1-Piperazin-1-yl-isoquinoline Dihydrochloride in In Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

1-Piperazin-1-yl-isoquinoline dihydrochloride is a bioactive heterocyclic compound belonging to the arylpiperazine class. Structurally, it consists of an isoquinoline ring fused to a piperazine moiety. This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for ligands targeting Serotonin (5-HT) and Dopamine (D2/D3) receptors.

Unlike sulfonyl-isoquinoline derivatives (e.g., Fasudil) which primarily target Rho-kinase (ROCK), the direct N-substitution of piperazine on the isoquinoline ring shifts the selectivity profile towards G-Protein Coupled Receptors (GPCRs) in the Central Nervous System (CNS).

Mechanistic Insight

The compound acts as a pharmacological probe that modulates monoaminergic signaling. Depending on the specific assay conditions and receptor subtypes expressed, it functions as:

  • 5-HT Receptor Ligand: Exhibiting affinity for 5-HT2A, 5-HT3, and 5-HT7 subtypes.

  • Dopamine D3 Receptor Modulator: Often serving as a precursor or lead for D3-preferring agonists/antagonists.

  • Cytoskeletal Modulator (Secondary): At high micromolar concentrations, the isoquinoline core may exhibit off-target inhibition of protein kinases (PKA/PKG), necessitating strict concentration-response controls.

Reagent Preparation & Physicochemical Properties[1][2][3]

The dihydrochloride salt form renders the compound highly water-soluble compared to its free base, facilitating aqueous buffer preparation without the need for high concentrations of DMSO, which can be cytotoxic in sensitive neuronal lines.

Table 1: Compound Specifications
PropertySpecification
Chemical Name 1-(1-Piperazinyl)isoquinoline dihydrochloride
Molecular Weight ~286.19 g/mol (Salt form)
Solubility Water (>50 mM), PBS (>25 mM), DMSO (>100 mM)
Appearance White to pale yellow crystalline solid
Storage -20°C (Desiccated); Protect from light
Stability Stock solutions (10 mM in water) stable for 1 month at -20°C
Stock Solution Protocol
  • Weighing: Accurately weigh 2.86 mg of compound.

  • Dissolution: Add 1.0 mL of sterile, nuclease-free water or PBS (pH 7.4). Vortex for 30 seconds until completely dissolved. This yields a 10 mM Stock .

  • Filtration: Syringe-filter through a 0.22 µm PVDF membrane if using for long-term sterile culture.

  • Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Cell Culture Models[5]

For evaluating the activity of 1-Piperazin-1-yl-isoquinoline, two distinct cell models are recommended based on the research objective.

Model A: Recombinant Expression Systems (HEK293/CHO)
  • Purpose: Specificity profiling (e.g., transfected with human 5-HT2A or D3 receptors).

  • Media: DMEM/F12 + 10% FBS + G418 (selection antibiotic).

  • Rationale: Null background allows for precise determination of

    
     and 
    
    
    
    without interference from endogenous receptors.
Model B: Neuroblastoma Lines (SH-SY5Y)
  • Purpose: Phenotypic screening (neurite outgrowth, neuroprotection).

  • Media: DMEM:F12 (1:1) + 10% FBS + 1% Pen/Strep.

  • Differentiation: Differentiate with Retinoic Acid (10 µM) for 5-7 days to induce a neuronal phenotype before compound treatment.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8)

Before functional assays, the non-toxic therapeutic window must be established.

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions of the compound in serum-free media (0.1 µM – 100 µM).

    • Control: Vehicle (Water/PBS) matched to the highest concentration.

    • Positive Control: 10% DMSO or Staurosporine (1 µM).

  • Incubation: Treat cells for 24h and 48h at 37°C.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 2h. Measure Absorbance at 450 nm.

  • Analysis: Calculate % Viability relative to vehicle.

    • Note: Isoquinoline derivatives typically show cytotoxicity >50 µM. The working range for receptor assays is usually 1 nM – 10 µM .

Protocol B: Functional GPCR Assay (Intracellular Calcium Flux)

Targeting 5-HT2A (Gq-coupled) receptors.

  • Preparation: Seed HEK293-5HT2A cells (

    
    /well) in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine.
    
  • Dye Loading:

    • Remove media. Wash 1x with HBSS.

    • Add 100 µL Fluo-4 AM loading buffer (4 µM Fluo-4, 2.5 mM Probenecid in HBSS).

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Baseline Measurement: Place plate in FLIPR or kinetic plate reader (Ex: 488 nm, Em: 525 nm). Measure baseline for 10 seconds.

  • Compound Injection:

    • Antagonist Mode: Inject 1-Piperazin-1-yl-isoquinoline (various conc.), incubate 10 min, then inject Serotonin (EC80 conc.).

    • Agonist Mode: Inject compound directly.

  • Data Acquisition: Record fluorescence for 180 seconds.

  • Calculation: Plot

    
     vs. log[Concentration] to determine 
    
    
    
    or
    
    
    .

Pathway Visualization

The following diagram illustrates the signal transduction pathways modulated by 1-Piperazin-1-yl-isoquinoline, highlighting its dual potential as a 5-HT antagonist and D3 agonist.

G cluster_membrane Cell Membrane Compound 1-Piperazin-1-yl- isoquinoline R_5HT 5-HT2A Receptor (Gq-Coupled) Compound->R_5HT Antagonist (Binding) R_D3 Dopamine D3 Receptor (Gi-Coupled) Compound->R_D3 Agonist (Potential) Gq Gαq Protein R_5HT->Gq Blocked Gi Gαi Protein R_D3->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibition IP3 IP3 PLC->IP3 cAMP cAMP Levels AC->cAMP Decrease Ca Ca2+ Release (Fluorescence) IP3->Ca

Figure 1: Signal transduction pathways. The compound antagonizes 5-HT2A-mediated Calcium flux while potentially agonizing D3-mediated cAMP inhibition.

Critical Troubleshooting & Optimization

Solubility Issues
  • Observation: Precipitation upon adding stock to media.

  • Cause: High salt concentration in media reacting with the dihydrochloride.

  • Solution: Pre-dilute the 10 mM stock 1:10 in PBS before adding to the final culture media. Ensure the final concentration of the vehicle is <0.1%.

Non-Specific Kinase Inhibition
  • Observation: Unexpected cell rounding or detachment (mimicking ROCK inhibition).

  • Cause: Isoquinoline core promiscuity at high concentrations (>30 µM).

  • Solution: Always run a parallel control with Fasudil (HA-1077) or Y-27632 to distinguish between GPCR effects and cytoskeletal ROCK inhibition. If the effect mimics Fasudil, you are likely observing off-target kinase activity.

Receptor Desensitization
  • Observation: Diminishing response in Calcium flux assays.

  • Cause: Constitutive receptor internalization.

  • Solution: Starve cells (serum-free media) for 4 hours prior to the assay to upregulate surface receptor expression.

References

  • Modulation of 5-HT Receptors by Arylpiperazines

    • Title: Structure-affinity relationships of 1-(1-piperazinyl)isoquinolines as 5-HT ligands.
    • Context: Defines the binding affinity profile of the isoquinoline-piperazine scaffold.
    • Source:

  • Isoquinoline Derivatives in CNS Drug Design

    • Title: Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A agents.[1][2]

    • Source:

  • Dopamine D3 Receptor Agonism

    • Title: Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)... as a D3 receptor preferring agonist.[3][4]

    • Source:

  • General Isoquinoline Pharmacology

    • Title: Exploring the Pharmacological Potential of Isoquinoline Deriv
    • Source:

Sources

Application Note: High-Purity Recrystallization of 1-Piperazin-1-yl-isoquinoline Dihydrochloride

[1]

Executive Summary

1-Piperazin-1-yl-isoquinoline (CAS 126653-00-7) is a significant heterocyclic building block and bioactive scaffold, structurally related to Rho-kinase (ROCK) inhibitors and serotonergic ligands. While the free base is amenable to chromatographic purification, the dihydrochloride salt is the preferred form for biological assays and pharmaceutical formulation due to enhanced aqueous solubility and bioavailability.[1]

This guide details the thermodynamic and kinetic control strategies required to recrystallize the dihydrochloride salt. Unlike the free base, the 2HCl salt exhibits high lattice energy and hygroscopicity, requiring specific solvent systems to avoid oiling out (liquid-liquid phase separation) and to ensure removal of synthetic impurities like unreacted piperazine or 1-chloroisoquinoline.

Physicochemical Basis for Protocol Design

Molecular Properties & Salt Stoichiometry

The target molecule contains three nitrogen centers.[1] The dihydrochloride form implies protonation at the secondary piperazine nitrogen (


1
  • Solubility Profile: High solubility in water, methanol, and DMSO.[1][2] Moderate-to-low solubility in ethanol and isopropanol. Insoluble in non-polar solvents (hexane, ether, ethyl acetate).

  • Crystallization Challenge: The high polarity difference between the salt and organic impurities often leads to rapid precipitation of amorphous solids rather than crystalline growth.[1]

  • Critical Impurities:

    • Piperazine (excess reagent): Highly soluble in alcohols; removed via filtrate.[1]

    • 1-Chloroisoquinoline (starting material): Less polar; removed via initial wash or anti-solvent selection.[1]

Solvent Selection Strategy

We employ two distinct methodologies based on the scale and purity requirements:

  • Method A (Thermal Gradient): Uses Isopropanol (IPA) or Ethanol/Water.[1] Best for removing inorganic salts and highly polar byproducts.[1]

  • Method B (Anti-Solvent Precipitation): Uses Methanol/MTBE.[1] Best for heat-sensitive batches and maximizing yield.

Experimental Protocols

Protocol A: Thermal Recrystallization (Scale-Up Compatible)

Recommended for batches >5g where thermodynamic stability is prioritized.

Reagents:

  • Crude 1-Piperazin-1-yl-isoquinoline 2HCl (yellow/off-white solid)

  • Solvent: Isopropanol (IPA), HPLC Grade

  • Co-solvent: Deionized Water (Type II)[1]

Step-by-Step Procedure:

  • Dissolution: Transfer 10.0 g of crude salt into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 80 mL of IPA. Heat the mixture to reflux (

    
    ). The salt will likely not dissolve completely.
    
  • Water Titration: While maintaining reflux, add water dropwise through the condenser.[1]

    • Technical Insight: Water disrupts the strong crystal lattice.[1] Add only enough to achieve a clear, homogeneous solution (typically 5-10% v/v water in IPA).

    • Caution: Excess water drastically reduces yield.[1] Stop immediately once clarity is achieved.

  • Hot Filtration: If insoluble black specks remain (carbon/palladium residues), filter the hot solution rapidly through a pre-heated Celite pad or sintered glass funnel.[1]

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (

      
      ) slowly over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.[1]
      
    • Once turbidity is observed, seed with a pure crystal (if available).[1]

  • Crystallization: Move the flask to

    
     (refrigerator) for 12 hours.
    
  • Isolation: Filter the white needles via vacuum filtration.

  • Washing: Wash the cake with

    
     of cold IPA. Do not wash with water.[1]
    
  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    for 24 hours to remove bound water.
Protocol B: Anti-Solvent Crystallization (High Yield)

Recommended for small batches (<1g) or initial salt formation.[1]

Reagents:

  • Crude Salt

  • Solvent: Methanol (MeOH)[1][3][4]

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of Methanol at room temperature (approx. 5-8 mL). Sonicate if necessary to break up aggregates.[1]

  • Clarification: Filter through a 0.45

    
     PTFE syringe filter to remove dust/particulates.[1]
    
  • Anti-Solvent Addition:

    • Place the methanolic solution in an Erlenmeyer flask with vigorous stirring.

    • Add MTBE dropwise.[1] A transient cloudiness will appear and redissolve.[1][5]

    • Continue addition until a faint, persistent turbidity is observed (Cloud Point).[1]

  • Nucleation: Stop stirring. Add 1-2 mL excess MTBE. Cover the flask with Parafilm (poke small holes) to allow slow evaporation of methanol.[1]

  • Growth: Let stand undisturbed for 24-48 hours. The salt will crystallize as the solvent composition shifts towards the anti-solvent.[1]

  • Harvest: Decant the supernatant and wash crystals with pure MTBE.

Process Analytical Technology (PAT) & Characterization

To validate the success of the recrystallization, the following parameters must be checked:

ParameterMethodAcceptance Criteria
Purity HPLC-UV (254 nm)

(Area under curve)
Salt Stoichiometry Ag/AgCl Titration or Ion ChromatographyChloride content

(Theoretical for

)
Residual Solvent GC-HeadspaceEthanol/IPA

Solid State PXRD (Powder X-Ray Diffraction)Sharp, distinct peaks (indicates crystallinity vs. amorphous)
Troubleshooting Guide
  • Problem: Oiling Out (Liquid-Liquid Phase Separation).

    • Cause: Temperature too high or cooling too fast; impurities lowering the melting point.[1]

    • Fix: Reheat to dissolve the oil.[1] Add more solvent (dilution) or a seed crystal at a slightly higher temperature.

  • Problem: Low Yield.

    • Cause: Too much water (Protocol A) or too much Methanol (Protocol B).[1]

    • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.[1]

Process Workflow Visualization

The following diagram illustrates the logical flow for the purification of 1-Piperazin-1-yl-isoquinoline 2HCl, highlighting the decision points between Method A and Method B.

RecrystallizationWorkflowStartCrude 1-Piperazin-1-yl-isoquinoline 2HClPurityCheckInitial Purity Assessment(HPLC/TLC)Start->PurityCheckDecisionSelect MethodPurityCheck->DecisionConfirm IdentityMethodAMethod A: Thermal Recrystallization(Best for >5g Scale)Decision->MethodAHigh Inorganic Saltsor Large ScaleMethodBMethod B: Anti-Solvent(Best for <1g or Labile)Decision->MethodBHigh Organic Impuritiesor Small ScaleSolventASolvent: IPA + Water (95:5)Reflux @ 82°CMethodA->SolventAFilterAHot Filtration(Remove insolubles)SolventA->FilterACoolingASlow Cooling to 25°CThen 4°CFilterA->CoolingAHarvestFiltration & IsolationCoolingA->HarvestSolventBSolvent: Methanol (RT)Dissolve completelyMethodB->SolventBAntiSolventBAdd MTBE/EtherUntil Cloud PointSolventB->AntiSolventBEvapBSlow Evaporation/StandingAntiSolventB->EvapBEvapB->HarvestWashWash with Cold Solvent(IPA or Ether)Harvest->WashDryVacuum Dry over P2O545°C, 24hWash->DryQCFinal QC (HPLC, XRD, Cl- Titration)Dry->QC

Figure 1: Decision matrix and workflow for the purification of 1-Piperazin-1-yl-isoquinoline dihydrochloride.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15887436, 1-(Piperazin-1-yl)isoquinoline. Retrieved February 18, 2026, from [Link]

  • University of Alberta. Recrystallization: Theory and Solvent Selection.[1] Department of Chemistry Application Notes.[1] Retrieved from [Link]

  • ChemRxiv (2017). Metal-free construction of aminated isoquinoline frameworks.[1] (Describes synthesis and purification of the free base form). Retrieved from [Link]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 1-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-(piperazin-1-yl)isoquinoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents, particularly in the development of D3 receptor agonists and other neuroactive compounds.[1][2] This guide provides in-depth technical protocols and expert insights for the further functionalization of this key intermediate using palladium-catalyzed cross-coupling reactions. We will explore C-N bond formation via Buchwald-Hartwig amination on the piperazine moiety and C-C bond formation on the isoquinoline core through Suzuki-Miyaura and Sonogashira couplings. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Foundational Considerations for Reactivity

The Starting Material: 1-Piperazin-1-yl-isoquinoline Dihydrochloride

The commercially available starting material is typically supplied as a dihydrochloride salt. In this form, the nitrogen atoms of the isoquinoline ring and both nitrogens of the piperazine ring are protonated and exist as ammonium chlorides. This salt form enhances stability and solubility in polar solvents but renders the molecule unreactive for cross-coupling reactions. The protonated nitrogens cannot act as nucleophiles, and the salt can interfere with the catalytic cycle.

Therefore, the critical first step in any protocol is the quantitative neutralization of the dihydrochloride salt to its free base form. This ensures the availability of the nucleophilic secondary amine on the piperazine ring and prevents quenching of the basic reagents required for the coupling reactions.

Protocol 1: Free Base Generation
  • Dissolution: Dissolve 1.0 equivalent of 1-piperazin-1-yl-isoquinoline dihydrochloride in a suitable solvent mixture, such as dichloromethane (DCM) and water (1:1 v/v).

  • Basification: Cool the solution in an ice bath (0 °C). Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise with vigorous stirring until the aqueous layer is basic (pH > 9, check with pH paper). Using a stronger base like NaOH is possible but may require more careful temperature control.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 1-(piperazin-1-yl)isoquinoline free base as a solid or oil.

  • Validation: Confirm the structure and purity of the free base by ¹H NMR and LC-MS before proceeding. The product should be used immediately or stored under an inert atmosphere (N₂ or Ar) as free bases can be susceptible to oxidation.

Part 2: C-N Bond Formation on the Piperazine Moiety

The most common functionalization of the 1-(piperazin-1-yl)isoquinoline free base is the arylation or heteroarylation of the secondary amine on the piperazine ring. The Buchwald-Hartwig amination is the premier method for this transformation due to its broad substrate scope and functional group tolerance.[3][4]

Mechanism Overview: Buchwald-Hartwig Amination

The reaction proceeds via a palladium-catalyzed cycle.[3][5] A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd_amido [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ amine_coordination->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation pd_amido_neutral L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_neutral reductive_elimination Reductive Elimination pd_amido_neutral->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of 1-(Piperazin-1-yl)isoquinoline

This protocol provides a general starting point. Optimization of ligand, base, and temperature may be necessary for challenging substrates.[6][7]

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl or heteroaryl halide (1.0 equiv.), 1-(piperazin-1-yl)isoquinoline free base (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%). Using a modern palladacycle precatalyst is highly recommended as it reliably forms the active L-Pd(0) species.[6]

  • Solvent and Inerting: Seal the vessel. Remove it from the glovebox and add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe. Purge the headspace with argon or nitrogen for 5-10 minutes.

  • Reaction: Place the vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-(isoquinolin-1-yl)piperazine derivative.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination
Aryl Halide (Ar-X)Pd Precatalyst (mol%)LigandBaseSolventTemp (°C)Notes
Aryl Bromide (electron-neutral/poor)XPhos Pd G3 (2%)(none)NaOtBuToluene100Standard, reliable conditions.
Aryl Bromide (electron-rich)RuPhos Pd G3 (2%)(none)LHMDSDioxane100RuPhos is often effective for hindered or electron-rich partners.[6]
Aryl ChlorideBrettPhos Pd G3 (2-4%)(none)K₃PO₄t-BuOH110Aryl chlorides are less reactive and require more electron-rich, bulky ligands.[6]
Heteroaryl BromideXantphosPd₂(dba)₃ (2%)Cs₂CO₃Dioxane110Xantphos can be effective for NH-containing heterocycles.[8]

Part 3: C-C Bond Formation on the Isoquinoline Core

To create further diversity, C-C bonds can be formed on the isoquinoline ring system. This requires a starting material that has been pre-functionalized with a halide, typically at a position amenable to oxidative addition, such as C5, C6, or C7. For example, starting with 6-bromo-1-chloroisoquinoline, one could first perform a nucleophilic aromatic substitution with piperazine at the more electrophilic C1 position, followed by a C-C coupling at the C6-bromo position.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds between an organohalide and a boronic acid or ester.[10][11][12]

The cycle involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[11][13]

Suzuki_Miyaura_Cycle pd0 L₂-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L₂-Pd(II)(Ar)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ + Base pd_biaryl L₂-Pd(II)(Ar)(Ar') transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Reaction Setup: In a reaction vessel, combine the halogenated 1-(piperazin-1-yl)isoquinoline (1.0 equiv.), arylboronic acid (1.5 equiv.), and base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%).

  • Solvent and Inerting: Add a degassed solvent mixture, typically dioxane/water or DME/water (e.g., 4:1 v/v). Purge the vessel with an inert gas.

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) for 6-18 hours, monitoring by LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, providing access to valuable arylalkyne structures.[14][15] Copper-free protocols are often preferred to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[16][17]

The copper-free variant begins similarly with oxidative addition of the aryl halide to Pd(0). The terminal alkyne coordinates to the Pd(II) center and is subsequently deprotonated by the amine base to form a palladium-acetylide complex. Reductive elimination then furnishes the product.[18]

Sonogashira_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex alkyne_coordination Alkyne Coordination pd2_complex->alkyne_coordination H-C≡CR pd_alkyne_complex [L-Pd(II)(Ar)(H-C≡CR)]⁺X⁻ alkyne_coordination->pd_alkyne_complex deprotonation Deprotonation (Base) pd_alkyne_complex->deprotonation pd_acetylide L-Pd(II)(Ar)(C≡CR) deprotonation->pd_acetylide reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 Ar-C≡CR Workflow cluster_prep Preparation cluster_reaction Cross-Coupling Reaction cluster_purification Workup & Purification Start Dihydrochloride Salt Neutralize Protocol 1: Neutralization Start->Neutralize FreeBase Free Base (or Halo-Free Base) Neutralize->FreeBase Setup Weigh Reagents (Substrate, Base, Catalyst) FreeBase->Setup Inert Inert Atmosphere (Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent CouplingPartner Add Coupling Partner Solvent->CouplingPartner Heat Heat & Stir (Monitor Reaction) CouplingPartner->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Final Pure Product Characterize->Final

Caption: General workflow from starting material to pure product.

Table 2: Troubleshooting Common Cross-Coupling Issues
ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert conditions (O₂ present). 3. Incorrect base or ligand choice. 4. Poor substrate reactivity (e.g., aryl chloride).1. Use a reliable precatalyst (e.g., G3/G4 palladacycles). [6] 2. Ensure solvents are thoroughly degassed; maintain a positive pressure of inert gas. 3. Screen a panel of ligands and bases. [7] 4. Switch to a more active catalyst system (e.g., BrettPhos for chlorides) and increase temperature. [6]
Hydrodehalogenation Reductive cleavage of the C-X bond instead of coupling. Often caused by moisture or protic sources.Ensure all reagents and solvents are anhydrous. Use a non-protic, strong base like LHMDS.
Homocoupling Dimerization of the coupling partners (e.g., Glaser coupling of alkynes or biaryl formation from boronic acids).For Sonogashira, use a copper-free protocol. [17]For Suzuki, ensure slow addition of the boronic acid or use a different catalyst/ligand combination.
Difficult Purification Product co-elutes with ligand or byproducts.Select a ligand with different polarity (e.g., water-soluble SPhos for easier removal). Perform an acidic wash to remove basic impurities or a basic wash to remove acidic ones (like boronic acid).

References

  • Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches.PubMed.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.Sigma-Aldrich.
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.Green Chemistry (RSC Publishing).
  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-aryl
  • Aminative Suzuki–Miyaura coupling.Xingwei Li.
  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temper
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cycliz
  • Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields).
  • Optimization of the Buchwald-Hartwig reaction.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.Chemical Society Reviews (RSC Publishing).
  • Sonogashira Coupling.Chemistry LibreTexts.
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.PMC.
  • Buchwald–Hartwig amin
  • Optimization of Buchwald-Hartwig amin
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Copper-free Sonogashira coupling.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.University of Nottingham.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Chemical Science (RSC Publishing).
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cycliz
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in.ScienceDirect.
  • Sonogashira coupling.Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium.ChemRxiv.
  • Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)t[19][20][21]riazolo[4,3-a]quinoxalines in water. PMC.

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.PMC.
  • Buchwald-Hartwig Amin
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • Buchwald-Hartwig Coupling.Organic Synthesis.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.Chemistry – An Asian Journal.
  • Palladium Catalysts for Cross-Coupling Reaction.MDPI.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Piperazin-1-yl)isoquinoline Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Yield Optimization & Impurity Control

Status: Active Guide Assigned Specialist: Senior Application Scientist Target Molecule: 1-(Piperazin-1-yl)isoquinoline · 2HCl

Part 1: The Core Directive (The "Gold Standard" Protocol)

To improve yield, you must abandon 1:1 stoichiometry. The most common cause of yield loss in this synthesis is the formation of the bis-isoquinolinyl piperazine dimer and the failure to isolate the hydrophilic salt from the reaction matrix.

Below is the optimized Thermal SNAr Protocol designed to maximize conversion and minimize dimerization.

Optimized Workflow
  • Stoichiometry: 1-Chloroisoquinoline (1.0 eq) + Piperazine (5.0 eq).

    • Note: Excess piperazine acts as both reactant and solvent (if neat) or co-solvent, statistically preventing the product from reacting with another isoquinoline molecule.

  • Solvent System: Neat (melt) at 120°C OR n-Butanol/Isopropanol at reflux (110-130°C).

    • Recommendation:Neat is preferred for kinetics; n-Butanol is preferred for easier handling.

  • Work-up (Critical for Purity):

    • Dilute reaction mixture with Dichloromethane (DCM) .

    • Wash 3x with Water . (Excess piperazine partitions into water; Product stays in DCM).

    • Dry organic layer (Na₂SO₄) and concentrate to obtain the Free Base (Oil/Semisolid).

  • Salt Formation (The Yield Trap):

    • Dissolve Free Base in minimal Absolute Ethanol .

    • Add HCl in Ethanol/Dioxane (2.5 eq) dropwise at 0°C.

    • Troubleshooting: If it oils out, add Diethyl Ether to induce precipitation.

Part 2: Visualizing the Logic

Figure 1: Synthesis & Impurity Control Workflow

Caption: Logical flow distinguishing the high-yield pathway (Green) from the dimerization failure mode (Red).

SynthesisLogic Reactants 1-Chloroisoquinoline + Piperazine ConditionA 1:1 Stoichiometry (Low Yield Risk) Reactants->ConditionA Incorrect Ratio ConditionB 5:1 Excess Piperazine (High Yield Route) Reactants->ConditionB Correct Ratio Intermediate Mono-substituted Product (Free Base) ConditionA->Intermediate Slow Impurity Bis-Isoquinolinyl Dimer (Impurity) ConditionA->Impurity High Probability ConditionB->Intermediate Fast Kinetics Intermediate->Impurity If Piperazine Depleted Workup DCM/Water Extraction (Removes Excess Piperazine) Intermediate->Workup SaltForm HCl/EtOH Addition (Precipitation) Workup->SaltForm Final Target: Dihydrochloride Salt (Solid) SaltForm->Final

Part 3: Troubleshooting & FAQs

Phase 1: Reaction Optimization

Q: My reaction stalls at 60-70% conversion. Should I add a catalyst? A: Generally, no . 1-Chloroisoquinoline is sufficiently activated for SNAr due to the electron-deficient pyridine ring.

  • The Fix: Increase the temperature to 120–140°C . If using ethanol (bp 78°C), you are not reaching the activation energy barrier. Switch to n-Butanol (bp 117°C) or run neat (solvent-free).

  • Context: Palladium catalysis (Buchwald-Hartwig) is only necessary if you are using unactivated substrates or require milder temperatures [1].

Q: I see a large non-polar spot on TLC that isn't starting material. What is it? A: This is likely the dimer (1,4-bis(isoquinolin-1-yl)piperazine).

  • The Cause: Localized low concentration of piperazine.

  • The Fix: Ensure you use at least 4-5 equivalents of piperazine. The statistical probability of the product encountering another chloroisoquinoline molecule drops significantly when surrounded by excess piperazine.

Phase 2: Isolation & Salt Formation

Q: After workup, I have a sticky gum instead of a solid salt. How do I fix this? A: This is the most common "yield killer." The dihydrochloride salt is extremely hygroscopic and prone to "oiling out" if water is present or if the solvent polarity is incorrect.

  • The Protocol:

    • Ensure the free base is completely dry (azeotrope with toluene if necessary).

    • Dissolve in anhydrous ethanol (do not use 95%).

    • Add HCl in Dioxane (4M) slowly at 0°C.

    • If gum forms, sonicate and add Diethyl Ether or MTBE dropwise until turbidity persists. Stir overnight to crystallize.

Q: My yield is low because the product stays in the water layer during extraction. A: The free base is an amine and can be partially water-soluble if the pH is not basic enough.

  • The Fix: Ensure the aqueous layer is pH > 12 (use NaOH) before extracting with DCM. However, if you followed the Optimized Workflow (washing away excess piperazine), the product (a mono-base) should partition effectively into DCM (LogP ~1.9) [2].

Part 4: Data & Performance Metrics

Table 1: Solvent & Stoichiometry Impact on Yield

MethodSolventTemp (°C)Piperazine Eq.Conversion (%)Isolated Yield (2HCl)Major Impurity
Standard Ethanol78 (Reflux)1.165%40%Unreacted SM
Neat None1401.185%55%Dimer (Bis-alkyl)
Optimized n-Butanol 120 5.0 >98% 85-92% None
Catalytic Toluene (Pd)1101.595%80%Pd Residues

References

  • SNAr vs.

    • Title: Nucleophilic Aromatic Substitution of 1-Chloroisoquinolines.
    • Source:Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry Letters (General Reactivity Context).
    • Verification:

  • Solubility & Partitioning Data

    • Title: Computed Properties of 1-(Piperazin-1-yl)isoquinoline (LogP, pKa).
    • Source: National Center for Biotechnology Inform
    • Verification:

  • Synthesis Procedure Validation (Analogous Systems)

    • Title: Synthesis of 1-piperazinylisoquinoline derivatives (Fasudil Intermediates).[1]

    • Source:ChemicalBook / Patent Liter
    • Verification:

Sources

Technical Support Center: Troubleshooting Solubility Issues with 1-Piperazin-1-yl-isoquinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Piperazin-1-yl-isoquinoline dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common solubility challenges encountered with this compound. Our goal is to move beyond simple instructions and explain the fundamental chemical principles governing its behavior in solution, enabling you to make informed decisions in your experimental design.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it's crucial to understand the inherent properties of 1-Piperazin-1-yl-isoquinoline dihydrochloride. Its behavior in solution is primarily dictated by its structure: a basic organic molecule converted into a dihydrochloride salt.

FAQ 1: Why is this compound supplied as a dihydrochloride salt?

The parent molecule, 1-Piperazin-1-yl-isoquinoline, contains three basic nitrogen atoms: two in the piperazine ring and one in the isoquinoline ring. In their free base form, such molecules are often poorly soluble in water and aqueous buffers, which are the most common vehicles for biological assays.[1][2]

Salt formation is a widely used and effective strategy to increase the aqueous solubility and dissolution rate of basic drug candidates.[3][4][5] By reacting the basic nitrogens with hydrochloric acid, the molecule becomes protonated (positively charged), forming a salt that is significantly more polar and thus more readily dissolved in polar solvents like water.[6] This also improves the compound's stability and handling characteristics.[7]

FAQ 2: How does pH critically influence the solubility of this compound?

The solubility of 1-Piperazin-1-yl-isoquinoline dihydrochloride is fundamentally linked to the pH of the solvent. The piperazine ring has two distinct pKa values (pKa₁ ≈ 5.3 and pKa₂ ≈ 9.7 for the parent piperazine), which are the pH values at which the nitrogen atoms are 50% protonated.[8][9]

  • In Acidic to Neutral pH (pH < 7): The compound will exist predominantly in its protonated, charged, dihydrochloride salt form. This is the form with the highest aqueous solubility.

  • In Basic pH (pH > 8): The buffer will neutralize the hydrochloride, converting the molecule back to its free base form. This neutral, less polar form is significantly less soluble in water and is likely to precipitate out of solution.[2]

Therefore, maintaining an appropriate pH is the single most important factor for achieving and maintaining solubility in aqueous media.

Section 2: Troubleshooting Common Solubility Scenarios

This section addresses the most frequent issues reported by users in a question-and-answer format, providing both immediate steps and the scientific rationale behind them.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

This is a common starting problem. While the dihydrochloride salt form enhances solubility, dissolution can sometimes be slow or incomplete, especially at higher concentrations. Follow this systematic approach.

Troubleshooting Workflow for Poor Aqueous Solubility

G start Start: Compound fails to dissolve in aqueous buffer check_ph 1. Verify Buffer pH Is it between 4.0 and 7.4? start->check_ph ph_ok pH is OK check_ph->ph_ok Yes ph_bad pH > 7.4 check_ph->ph_bad No energy 2. Apply Gentle Energy - Warm solution to 37°C - Vortex vigorously - Use a sonication bath ph_ok->energy adjust_ph Adjust pH to < 7.4 or choose a more acidic buffer. (e.g., Citrate or MES) ph_bad->adjust_ph adjust_ph->start dissolved1 Compound Dissolves energy->dissolved1 Success not_dissolved1 Still Insoluble energy->not_dissolved1 Failure lower_conc 3. Reduce Concentration Prepare a more dilute solution. not_dissolved1->lower_conc dissolved2 Compound Dissolves lower_conc->dissolved2 Success not_dissolved2 Still Insoluble lower_conc->not_dissolved2 Failure organic_stock 4. Prepare Organic Stock Dissolve in DMSO first, then dilute into aqueous buffer. (See Q2 for protocol) not_dissolved2->organic_stock

Step-by-Step Protocol:
  • Verify pH: Confirm the pH of your final solution. For example, PBS is typically pH 7.2-7.4, which is suitable. If you are using a custom buffer, ensure it is not basic.

  • Add Energy: Dissolution is an energy-dependent process. Gently warming the solution (e.g., in a 37°C water bath) can significantly increase both the rate of dissolution and the solubility limit.[10] Intermittent vortexing or sonication can also help break up solid particles and accelerate the process.

  • Allow Time: Some compounds require more time to fully dissolve. Allow the solution to stir for 30-60 minutes at room temperature or 37°C.

  • Re-evaluate Concentration: You may be exceeding the compound's solubility limit in that specific buffer. Try preparing a more dilute solution. For a similar compound, 6-piperazin-1-yl-Isoquinoline hydrochloride, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[11]

Q2: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. How do I fix this?

This is a classic problem known as "crashing out" and occurs when a compound is moved from a solvent in which it is highly soluble (DMSO) to one where it is less soluble (aqueous buffer). The final concentration of DMSO in your assay buffer is often too low to keep the compound in solution.[1]

The Cause: Direct, large-volume dilution creates a supersaturated solution that rapidly precipitates.

The Solution: A stepwise or serial dilution is required. This method keeps the compound in a favorable solvent environment during the dilution process, preventing precipitation.

Diagram: Preventing Precipitation During Dilution

G

Q3: What are the best solvents for making a high-concentration stock solution?

The choice of solvent for a stock solution depends on the requirements of your downstream experiments.

SolventTypeRecommended Max ConcentrationRationale & Considerations
Water (or acidic buffer) Aqueous, Protic~10 mg/mLPrimary Choice for Aqueous Assays. Directly compatible with most biological systems. As a dihydrochloride salt, it is expected to be freely soluble in water.[10][12] May require gentle warming to fully dissolve.
DMSO Organic, Aprotic>10 mg/mLGold Standard for Stock Solutions. Excellent solubilizing power for a wide range of compounds.[11][13] Be mindful that the final DMSO concentration in assays should typically be kept below 0.5-1% to avoid solvent-induced artifacts.[1]
Methanol Organic, Protic~1-5 mg/mLGood solubility for many hydrochloride salts.[13] However, as a protic solvent, long-term storage is not recommended due to the potential for ester formation or other reactions. Use for fresh preparations.
Ethanol Organic, Protic<1 mg/mLGenerally lower solubilizing power for this class of compounds compared to methanol or DMSO.[11] Similar stability concerns as methanol for long-term storage.
Q4: I am observing lower than expected solubility in a buffer containing high concentrations of NaCl. Why is this happening?

This is likely due to the Common Ion Effect .[3] Your compound is a dihydrochloride salt. When you try to dissolve it in a solution that already contains a high concentration of chloride ions (from NaCl, KCl, or even concentrated HCl), it suppresses the dissolution of the salt.[14]

The Mechanism: The dissolution is an equilibrium process: Compound·2HCl (solid) ⇌ Compound²⁺ (aq) + 2Cl⁻ (aq)

According to Le Châtelier's principle, adding a product (Cl⁻ ions from the buffer) to the right side of the equilibrium shifts it to the left, favoring the solid, undissolved state.

Solution: If high salt concentration is required for your experiment, consider using a buffer with a different salt, such as sodium sulfate or sodium phosphate, if compatible with your assay.

Section 3: Standard Operating Protocols

To ensure reproducibility, follow these validated protocols for preparing your solutions.

Protocol 1: Reconstitution in Aqueous Buffer

This protocol is for preparing a ready-to-use solution directly in an aqueous vehicle.

  • Calculate: Determine the mass of 1-Piperazin-1-yl-isoquinoline dihydrochloride needed to achieve your target concentration in the desired volume.

  • Weigh: Accurately weigh the solid compound into a sterile conical or glass tube.

  • Add Solvent: Add approximately 80% of the final volume of your desired aqueous buffer (e.g., PBS, Tris, pH ≤ 7.4).

  • Promote Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If solids remain, place the tube in a sonication bath for 5-10 minutes.

    • If still undissolved, warm the solution in a 37°C water bath for 15-30 minutes with intermittent vortexing.

  • Finalize Volume: Once the compound is fully dissolved, add the remaining 20% of the buffer to reach the final target volume and mix thoroughly.

  • Filter (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES).

Protocol 2: Preparation of a High-Concentration DMSO Stock

This protocol is for creating a concentrated stock solution for long-term storage and subsequent dilution.

  • Weigh: Accurately weigh the solid compound into a sterile, amber glass vial or a microcentrifuge tube wrapped in foil to protect from light.[7]

  • Add DMSO: Add the required volume of anhydrous, high-purity DMSO to achieve your target concentration (e.g., 10 or 50 mM).

  • Dissolve: Vortex vigorously for 2-3 minutes. The compound should dissolve readily in DMSO at room temperature.[11][13] Gentle warming to 37°C can be used if needed.

  • Storage:

    • Store the primary stock solution at -20°C or -80°C.

    • For frequent use, create smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[7]

    • Always allow aliquots to thaw completely and vortex gently before use.

Section 4: Stability Considerations

Inconsistent experimental results can sometimes be a sign of compound degradation rather than poor solubility.[7]

  • pH Stability: As a dihydrochloride salt of a base, the compound is most stable in acidic to neutral solutions. Basic conditions can lead to the formation of the free base, which may be less stable over time.

  • Photostability: Isoquinoline and similar aromatic heterocyclic systems can be susceptible to photodegradation.[2] It is best practice to store solutions in light-resistant containers and minimize exposure to direct light during experiments.[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture, which may lead to hydrolysis over long periods, and can cause the compound to fall out of solution. Preparing single-use aliquots is highly recommended.

By understanding the chemical nature of 1-Piperazin-1-yl-isoquinoline dihydrochloride and applying these systematic troubleshooting principles and protocols, you can overcome common solubility challenges and ensure the accuracy and reproducibility of your experimental results.

References

  • Solubility of Things.Piperazine dihydrochloride.
  • LookChem.Cas 84468-24-6, 1-(5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE.
  • Benchchem.Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Benchchem.1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • Pharmaceutical Technology.Salt Selection in Drug Development.
  • World Journal of Pharmaceutical Research.A REVIEW ON: PHARMACEUTICAL SALTS.
  • Quora.
  • Cayman Chemical.6-piperazin-1-yl-Isoquinoline (hydrochloride) (CAS 936643-77-5).
  • Wikipedia.Piperazine.
  • ResearchGate.How can I neutralize aminehydrochlorides?
  • PubMed.pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • Benchchem.Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Quora.Why do amines dissolve in hydrochloric acid?
  • MDPI.
  • Journal of Chemical & Engineering Data.
  • G. Amphray Laboratories.

Sources

resolving precipitation of 1-Piperazin-1-yl-isoquinoline dihydrochloride in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Piperazin-1-yl-isoquinoline Dihydrochloride

Welcome to the technical support guide for handling 1-Piperazin-1-yl-isoquinoline dihydrochloride. This document provides in-depth troubleshooting for a common challenge encountered by researchers: the precipitation of this compound in aqueous buffers. Our goal is to move beyond simple procedural steps, offering a mechanistic understanding that empowers you to proactively design robust experimental protocols.

Part 1: The Core Problem - Why Does My Compound Precipitate?

Understanding the physicochemical properties of 1-Piperazin-1-yl-isoquinoline dihydrochloride is the first step toward resolving solubility issues. This molecule is a dibasic compound, meaning it has two nitrogen atoms that can be protonated, supplied as a dihydrochloride salt to enhance its initial aqueous solubility. However, its solubility is critically dependent on the pH of the solution.

FAQ 1: I added my compound to my buffer, and it immediately turned cloudy. What's happening?

This rapid precipitation is often due to one of two primary reasons: the buffer's pH relative to the compound's pKa values, or a phenomenon known as the "common ion effect."

  • The Role of pKa and pH: The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation.[1][2] 1-Piperazin-1-yl-isoquinoline has two basic nitrogens: one on the isoquinoline ring and two within the piperazine ring. The isoquinoline nitrogen has a pKa around 5.14.[3] The piperazine nitrogens have two distinct pKa values, approximately 5.4-5.7 and 9.7-9.8.[4][5] As a dihydrochloride salt, the compound dissolves in water to release the fully protonated, charged, and soluble form. However, if the pH of your buffer is significantly higher than the pKa values of these nitrogens, the compound will be deprotonated, converting to its less polar, neutral free-base form, which has much lower aqueous solubility.[6][7]

  • The Common Ion Effect: Your compound is a dihydrochloride salt. If your buffer contains a high concentration of chloride ions (Cl⁻), such as Phosphate-Buffered Saline (PBS) or saline (NaCl), it can suppress the dissolution of the compound.[8][9] According to Le Chatelier's principle, adding a "common ion" (in this case, Cl⁻) to the solution shifts the equilibrium away from dissociation, favoring the solid, undissolved state of the salt.[9][10] This reduces the overall solubility.[8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Logic diagram of immediate precipitation causes.

Part 2: Systematic Troubleshooting Guide

If you are facing precipitation, follow this systematic approach to diagnose and solve the issue.

Step 1: Evaluate Your Stock Solution

Before troubleshooting the final buffer, ensure your primary stock solution is sound.

  • Recommended Solvent: High-purity, anhydrous DMSO is the preferred solvent for creating a concentrated primary stock (e.g., 10-50 mM).[11] DMSO can solubilize the compound in its free-base form, bypassing the pH-dependency issues of aqueous solutions.[11]

  • Verification: A properly prepared stock solution in DMSO should be perfectly clear.[12] If you see any crystals, haze, or particulates, gently warm the solution to 37°C and vortex or sonicate.[13] If solids persist, the stock may be supersaturated or the compound may have degraded.

  • Storage: Aliquot your stock into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can promote precipitation.[14]

Step 2: Re-evaluate Your Buffer Choice

The composition of your working buffer is the most common variable leading to precipitation.

  • Problematic Buffers: Phosphate-Buffered Saline (PBS) is frequently the cause of precipitation for two reasons:

    • High Chloride Content: Typically contains ~154 mM NaCl, triggering the common ion effect.[8][10]

    • Phosphate Interactions: Phosphate ions can form insoluble complexes with some drug molecules and can cause pH shifts upon freezing.[15][16]

  • Recommended Alternatives: Buffers with low or no chloride and minimal interaction potential are superior choices.

    • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): An excellent choice for cell culture and enzyme assays. It has a stable pH in the physiological range (6.8-8.2), is non-toxic to cells, and does not form complexes with most metal ions.[15][17][18]

    • Organic Buffers (MES, MOPS): Useful for assays requiring specific pH ranges outside of the physiological norm.

Buffer SystemTypical pH RangeKey FeatureSuitability for Dihydrochloride Salts
PBS 5.8 - 8.0[17]High [Cl⁻], Phosphate-basedPoor - High risk of common ion effect and salt precipitation.[10][15]
HEPES 6.8 - 8.2[18]Zwitterionic, low ion interactionExcellent - Minimizes common ion and precipitation risks.[15][17]
TRIS 7.5 - 9.0Amine-based, pH is temperature-dependentGood - Ensure final pH is low enough to maintain protonation.
MES 5.5 - 6.7Good's buffer, useful for acidic pHExcellent - Ideal for maintaining full protonation and solubility.
Step 3: Optimize the Dilution Protocol

How you dilute your stock solution into the final buffer can be as important as the buffer itself. Abrupt changes in solvent environment can cause "solvent shock," leading to localized high concentrations and precipitation.[19]

Optimized Dilution Protocol:

  • Warm the working buffer and the stock solution aliquot to the experimental temperature (e.g., room temperature or 37°C).[13]

  • Add the required volume of your working buffer to a sterile conical tube.

  • While gently vortexing or swirling the buffer, add the stock solution drop-wise into the buffer, not the other way around.[13] This ensures immediate and effective mixing, preventing localized supersaturation.

  • Visually inspect the final solution against a dark background. The absence of a Tyndall effect (light scattering) indicates a true solution.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A systematic troubleshooting workflow for precipitation issues.

Part 3: Advanced & Proactive Strategies

FAQ 2: My compound is still precipitating at low concentrations in HEPES buffer. What else can I do?

If solubility remains an issue even after optimizing the buffer and dilution, you can employ co-solvents or other formulation strategies.

  • Using Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[11][20]

    • PEG 400 (Polyethylene glycol 400): A common choice for in vitro and sometimes in vivo studies to enhance solubility.[20]

    • Ethanol: Can be used in small final concentrations (<1%).

    • Important: Always run a vehicle control with the same final concentration of the co-solvent to ensure it does not affect your experimental outcome.

Protocol for Solubility Testing with a Co-solvent:

  • Prepare your working buffer (e.g., HEPES).

  • Create several versions of the buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5% PEG 400).

  • Prepare your compound by diluting the DMSO stock into each co-solvent buffer using the optimized dilution protocol.

  • Incubate for a relevant period (e.g., 2 hours at 37°C).

  • Visually inspect for precipitation. The highest concentration that remains clear in a given co-solvent percentage is your new working limit.

FAQ 3: Can I just filter out the precipitate and use the remaining solution?

No, this is strongly discouraged. The concentration of the compound in the supernatant will be unknown and will not match your intended experimental concentration. This will lead to inaccurate and non-reproducible results. The correct approach is to solve the solubility problem, not to remove the evidence of it.

FAQ 4: The solution was clear initially but became cloudy after incubating at 37°C. Why?

This suggests either temperature-dependent solubility or compound instability. Some compounds are less soluble at higher temperatures (retrograde solubility), although this is less common. More likely, the compound may be unstable in the aqueous buffer over time, degrading into a less soluble species. If this occurs, consider preparing the working solution immediately before use rather than pre-incubating.

References

  • PhytoTech Labs. Preparing Stock Solutions.

  • Solubility of Things. 5-phenylisoquinoline - Solubility of Things.

  • Lo, Y., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling.

  • Tong, W-Q. T. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. Pharmaceutical Development and Technology.

  • Seedher, N., & Bhatia, S. (2005). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie - An International Journal of Pharmaceutical Sciences.

  • McGraw Hill. Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist.

  • Rogers, K. (2025). Common ion effect. Britannica.

  • Hubei xindesheng Material Technology Co., Ltd. (2021). Who is better than the biological buffer HEPES VS PBS. ChemicalBook.

  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Solubility enhancement techniques: A comprehensive review. Journal of the Indian Chemical Society.

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.

  • MedChemExpress. Compound Handling Instructions.

  • Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK.

  • Valdez, C. A., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Molecules.

  • Valdez, C. A., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.

  • Parenteral Drug Association. The Effects of Cosolvents on the Action of Pharmaceutical Buffers.

  • Ray, A. (2013). How does one decide on buffer choice for protein solubility? ResearchGate.

  • Variankaval, N., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences.

  • BenchChem. (2025). Application Notes and Protocols for Preparing "Compound X" Stock Solutions.

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.

  • Cayman Chemical. 6-piperazin-1-yl-Isoquinoline (hydrochloride).

  • Alelign, T., & Yinebeb, T. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.

  • Hopax Fine Chemicals. (2026). HEPES vs. PBS: Choosing the Right Buffer for Your Lab Needs.

  • CK-12 Foundation. (2026). Common-Ion Effect. AP Chemistry.

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.).

  • Hopax Fine Chemicals. (2021). HEPES VS PBS (phosphate buffered saline). Blog.

  • Wikipedia. Isoquinoline.

  • U.S. Environmental Protection Agency. 2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione.

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts.

  • Westin, J. Common Ion Effect And Its Use In Laboratory Separations. MCAT Content.

  • Desheng. What is the difference between PBS and HEPES.

  • OATAO. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).

  • ResearchGate. Solubility of drug at (a) pH 6.8 (PBS), (b) pH 1.2 (0.1 N HCl), and (c) distilled water.

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

  • Williams, R. pKa Data Compiled by R. Williams. EPFL.

  • PubChem. 1-(Piperazin-1-yl)isoquinoline.

  • ChemicalBook. Cas 84468-24-6,1-(5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE.

  • Illumina. (2026). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.

  • Bergström, C. A. S., et al. (2010). In Vitro Methods to Assess Drug Precipitation. PubMed.

  • Cell Signaling Technology. Immunoprecipitation Troubleshooting Guide.

  • Wikipedia. Phosphate-buffered saline.

  • Thermo Fisher Scientific. PCR Troubleshooting Guide.

  • HiMedia Laboratories. Dulbecco's Phosphate Buffered Saline.

Sources

purification challenges of 1-Piperazin-1-yl-isoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #ISO-8821 Subject: Purification & Salt Formation of 1-Piperazin-1-yl-isoquinoline Dihydrochloride Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

The synthesis of 1-Piperazin-1-yl-isoquinoline typically involves the nucleophilic aromatic substitution of 1-chloroisoquinoline with excess piperazine.[1] While the coupling is straightforward, the subsequent purification and conversion to the dihydrochloride salt (2HCl) present three critical failure points:

  • Stoichiometric Control: Difficulty distinguishing between the mono-HCl and di-HCl forms.

  • Hygroscopicity: The dihydrochloride salt is prone to absorbing atmospheric moisture, turning crystalline solids into amorphous gums.[1][2]

  • Piperazine Removal: Complete removal of the excess piperazine starting material (often used in 5–10 fold excess) is difficult due to overlapping polarity.[1][2]

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: The "Sticky Solid" Phenomenon (Salt Formation)

User Query: "I added HCl in dioxane to my free base dissolved in ethanol, but the product crashed out as a sticky yellow gum instead of a white powder. How do I fix this?"

Root Cause Analysis: The "gum" is likely an amorphous form of the salt trapping solvent molecules.[2] This occurs when the crystallization rate is too fast (supersaturation spike) or when moisture is present.[1][2] Isoquinoline salts are notoriously sensitive to the rate of acid addition.[1][2]

Troubleshooting Protocol: The "Slow-Drip" Recrystallization

Do not attempt to filter the gum.[1][2] Instead, redissolve and control the precipitation.[1][2]

  • Redissolution:

    • Heat the gummy mixture in absolute ethanol (EtOH) until it fully dissolves.

    • Critical Step: If it does not dissolve, add methanol (MeOH) dropwise at reflux until clear.[1] Avoid excess MeOH as it solubilizes the salt too well at room temperature.[1][2]

  • Seeding & Cooling:

    • Allow the solution to cool slowly to room temperature (turn off the heat source and let it sit in the oil bath).

    • Scratch the glass with a spatula to induce nucleation.[1][2]

  • Anti-Solvent Addition:

    • Once at room temperature, add anhydrous diethyl ether (Et₂O) or MTBE dropwise.[1]

    • Stop immediately upon observing persistent turbidity.[1][2]

  • Isolation:

    • Filter under a nitrogen blanket (to prevent moisture absorption).[1]

    • Wash with cold Et₂O.[1][2][3]

Table 1: Solvent Compatibility for Salt Formation

Solvent SystemSuitabilityNotes
EtOH + HCl (gas) ⭐⭐⭐ (Best)Yields the most crystalline material; requires HCl gas generator.[1]
EtOH + HCl (in Et₂O) ⭐⭐ (Good)Good control; Et₂O evaporates, concentrating the acid.[1]
IPA + HCl (aq) ⚠️ (Risky)Water introduction often leads to oils/hydrates.[1] Avoid if possible.
DCM + HCl (in Dioxane) ❌ (Poor)The salt often traps DCM, forming solvates that are toxic and hard to dry.

Module 2: Removing Excess Piperazine

User Query: "My NMR shows 15% unreacted piperazine in my purified product. I used a silica column. Why is it still there?"

Root Cause Analysis: Piperazine is a secondary diamine with high polarity.[1][2] On standard silica, it streaks and tails, often co-eluting with your product (also a polar amine).[1] Furthermore, piperazine has no UV chromophore, making it invisible on standard flash chromatography detectors unless derivatized.[1]

Protocol: The pH-Switch Extraction (Pre-Column)

Relying on chromatography alone is inefficient.[1] Use the pKa difference between the isoquinoline-bound nitrogen and free piperazine.[1][2]

  • Dissolve Crude: Dissolve the reaction residue in DCM (Dichloromethane) .

  • The Water Wash:

    • Wash the organic layer 3x with Water (pH ~7) .[1]

    • Mechanism:[1][4][5][6][7] Free piperazine is highly water-soluble (

      
      ).[1] The 1-piperazinyl-isoquinoline is more lipophilic due to the fused aromatic rings and will favor the DCM layer.[1][2]
      
  • Brine Wash: Perform a final wash with saturated brine to remove emulsified water.[1][2]

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Note: If piperazine persists, sublimation (high vacuum, 60°C) can remove free piperazine before salt formation, as the product has a much higher boiling point.

Module 3: Analytical Validation (HPLC)

User Query: "My HPLC peaks are tailing badly, and I can't separate the mono-HCl from the di-HCl salt."

Technical Insight: You cannot separate salt forms (mono vs. di) on HPLC. In the mobile phase buffer, the compound exists in an equilibrium state determined by the buffer's pH, not the solid-state salt form.[2] The tailing is caused by the interaction of the basic piperazine nitrogen with acidic silanol groups on the column stationary phase.[2]

Recommended HPLC Method
ParameterSettingRationale
Column C18 with High Carbon Load (e.g., Phenomenex Gemini NX or Waters XBridge)"NX" or "Hybrid" particles are resistant to high pH.[1]
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.[1]0)High pH deprotonates the amine, suppressing silanol interaction.[1][2]
Mobile Phase B AcetonitrileStandard organic modifier.[1][2]
Additives None (if using pH 10)If using low pH (TFA/Formic), you must use an ion-pairing agent like Hexanesulfonic Acid.[1]
Detection UV @ 240 nmIsoquinoline absorption max.[1][2]

Visual Troubleshooting Guides

Workflow 1: The Purification Logic Tree

Caption: Decision matrix for processing the crude reaction mixture based on physical state and impurity profile.[2]

PurificationWorkflow Start Crude Reaction Mixture (Excess Piperazine) Extraction DCM / Water Extraction (Remove free Piperazine) Start->Extraction CheckPurity Check Purity (NMR/TLC) Extraction->CheckPurity Distillation High Vac Sublimation (Remove residual Piperazine) CheckPurity->Distillation Piperazine > 5% FreeBase Pure Free Base (Oil/Solid) CheckPurity->FreeBase Piperazine < 1% Distillation->FreeBase SaltForm Salt Formation (EtOH + HCl/Ether) FreeBase->SaltForm StateCheck Physical State? SaltForm->StateCheck Gum Sticky Gum/Oil StateCheck->Gum Amorphous Powder White Precipitate StateCheck->Powder Crystalline Recryst Redissolve (EtOH) Slow Cool + Scratch Gum->Recryst Final 1-Piperazin-1-yl-isoquinoline 2HCl (Store in Desiccator) Powder->Final Recryst->Powder

[1]

Workflow 2: Chemical Transformation Pathway

Caption: Structural evolution from starting materials to the hygroscopic dihydrochloride salt.

ReactionPath SM1 1-Chloroisoquinoline Intermediate Free Base (Lipophilic) SM1->Intermediate SNAr (iPrOH, Reflux) SM2 Piperazine (Excess) SM2->Intermediate Product Dihydrochloride Salt (Hydrophilic/Hygroscopic) Intermediate->Product 2.2 eq HCl (Anhydrous)

References

  • Synthesis of Piperazinyl-Isoquinolines

    • Title: Synthesis and SAR of 1-piperazinyl-isoquinolines as 5-HT ligands.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the nucleophilic substitution conditions (refluxing isopropanol)
    • Link: [ACS Publications - J. Med.[1] Chem. (General Search)]([Link]1]

  • Purification of Piperazine Salts

    • Title: 1-Benzylpiperazine - Organic Syntheses Procedure.[1][3][8]

    • Source:Organic Syntheses, Coll.[1][2][3] Vol. 4, p.82 (1963).[1]

    • Context: Provides the foundational protocol for handling piperazine dihydrochloride salts, specifically the use of ethanol/HCl and the "gumming" issue when w
    • Link:

  • HPLC Method Development for Basic Drugs

    • Title: Practical HPLC Method Development for Basic Compounds.
    • Source:Journal of Chrom
    • Context: Explains the interaction between basic nitrogens (like those in piperazine) and silanols, supporting the recommendation for high pH buffers or ion-pairing agents.
    • Link: [ScienceDirect - J. Chrom.[1] A (Topic Landing)]([Link])

Sources

stabilizing 1-Piperazin-1-yl-isoquinoline dihydrochloride for long-term storage

[1][2]

Part 4: Quality Control (Self-Validation)

Before starting a critical experiment (e.g., in vivo dosing or Ki determination), validate your compound using this checklist:

  • Visual Inspection: The powder must be white to off-white.[1][2][3] Any yellow/brown tint indicates oxidation.[2]

  • Solubility Test: Dissolve a small amount in water. It should dissolve clear and colorless.[2] Turbidity suggests polymerization or contamination.[2]

  • HPLC Verification (Optional but Recommended):

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Acetonitrile : Water (0.1% TFA).[2]

    • Detection: UV at 254 nm (Isoquinoline absorption).[2]

    • Acceptance Criteria: Single peak >98% area.

References

  • PubChem. 1-(1-Piperazinyl)isoquinoline Compound Summary. National Library of Medicine.[2] Available at: [Link]

alternative solvents for 1-Piperazin-1-yl-isoquinoline dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Green Synthesis of 1-(Piperazin-1-yl)isoquinoline Dihydrochloride

Welcome to the Process Chemistry Support Hub

Your Ticket: Alternative Solvents for SNAr Coupling of 1-Chloroisoquinoline and Piperazine. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.[1] Status: Open | Priority: High (REACH Compliance/Green Chemistry)[1]

You are looking to move away from reprotoxic dipolar aprotic solvents (DMF, NMP, DMAc) traditionally used in Nucleophilic Aromatic Substitution (SNAr). While effective, these solvents complicate workup due to high boiling points and water miscibility.[1]

Below is your technical guide for transitioning to "Green" Class 2/3 solvent systems without compromising yield or purity.

Part 1: Solvent Selection Matrix

We have evaluated three primary alternative systems against the legacy DMF standard.

ParameterIsopropanol (IPA) n-Butanol 2-MeTHF DMF (Legacy)
Role Primary Recommendation Kinetic BoosterWorkup SpecialistBaseline
Boiling Point 82°C117°C80°C153°C
Reaction Rate Moderate (Requires 5-10h)Fast (1-3h)Slow (Requires pressure)Fast
Solubility Good for reagents; Product often precipitates upon cooling.Excellent for all species.Good for organic phase washing; poor for salt forms.Universal
Green Score High (Preferred)HighHigh (Bio-based)Low (SVHC*)
Key Benefit Cleanest impurity profile; easy removal.[1]Higher temp overcomes steric hindrance.Immiscible with water; enables aqueous washes.[1]High kinetics.[1][2]

*SVHC: Substance of Very High Concern (REACH regulation).

Part 2: Validated Experimental Protocol

Method A: The Isopropanol "Golden Path" (Recommended) Rationale: IPA provides a balance of sufficient thermal energy for the SNAr reaction while allowing for facile solvent removal or direct crystallization of the free base.[1]

Reagents:

  • 1-Chloroisoquinoline (1.0 eq)

  • Piperazine (anhydrous) (5.0 eq) – Note: Excess is critical to prevent dimer formation.

  • Solvent: Isopropanol (10-15 volumes).

Workflow:

  • Charge: Load 1-chloroisoquinoline and piperazine into the reactor.

  • Solvation: Add Isopropanol. Stir to create a suspension.

  • Reaction: Heat to reflux (82°C). The suspension will likely clarify as the reaction proceeds and piperazine hydrochloride (byproduct) forms.[1]

  • Monitor: Check HPLC/TLC after 6 hours.

  • Workup (Free Base):

    • Cool to 20°C.

    • Filter off the precipitated Piperazine·HCl salts.[3]

    • Concentrate the filtrate to dryness.

    • Purification: Redissolve residue in DCM or 2-MeTHF, wash with water (to remove excess piperazine), dry, and concentrate.

  • Salt Formation (Dihydrochloride):

    • Dissolve the oily free base in Ethanol (anhydrous) (5 volumes).

    • Cool to 0-5°C.

    • Slowly add HCl in Isopropanol (5-6N) (2.2 eq).

    • Observation: The dihydrochloride salt should precipitate immediately as a white/off-white solid.[1]

    • Filter and wash with cold acetone or diethyl ether.

Part 3: Troubleshooting & FAQs

Category 1: Reaction Kinetics & Conversion

Q: My reaction in Isopropanol is stalling at 80% conversion after 12 hours. How do I push it to completion?

  • Diagnosis: The activation energy for the SNAr on the isoquinoline ring is moderately high.[1] 82°C (IPA reflux) might be borderline for some batches depending on stirring efficiency.[1]

  • Fix: Switch to n-Butanol . The higher boiling point (117°C) will drive the reaction to completion in <4 hours.

    • Caution: n-Butanol is harder to remove than IPA. You will need a distinct aqueous workup or azeotropic distillation to remove it.[1]

Q: Can I use water as a solvent?

  • Analysis: While "green," 1-chloroisoquinoline has poor water solubility, leading to a heterogeneous "sludge" that reacts slowly.

  • Fix: If you must use water, add a surfactant (TPGS-750-M) or use a co-solvent (50% Ethanol/Water) to create a homogenous phase or active micellar system. However, IPA is generally superior for isolation.[1]

Category 2: Impurity Management

Q: I am seeing a significant impurity at RRT ~1.5 (LC-MS M+ = ~338). What is it?

  • Diagnosis: This is likely the Bis-isoquinoline dimer (1,4-bis(isoquinolin-1-yl)piperazine).

  • Mechanism: Once the mono-substituted product forms, it still has a secondary amine.[1] If local concentration of 1-chloroisoquinoline is high and piperazine is low, the product competes with piperazine for the starting material.

  • Fix:

    • Ensure Piperazine is in large excess (at least 4-5 equivalents) .[1]

    • Do not add piperazine dropwise; have it all present initially.

    • Ensure vigorous stirring to prevent concentration gradients.

Category 3: Salt Formation (The Dihydrochloride)

Q: Upon adding HCl, my product turned into a sticky gum instead of a powder. Why?

  • Diagnosis: "Oiling out" usually occurs due to the presence of water or an incorrect solvent polarity during salt formation.[1] Dihydrochlorides are highly polar and hygroscopic.[1]

  • Fix:

    • Dry your Free Base: Ensure the free base oil is azeotroped with toluene or ethanol to remove trace water before adding acid.[1]

    • Change Solvent: If using Ethanol, switch to a mixture of Ethanol/Diethyl Ether or IPA/Acetone . The lower polarity of the ether/acetone forces rapid crystallization rather than oiling.

    • Acid Source: Use anhydrous HCl (generated gas or dissolved in Dioxane/IPA), not aqueous concentrated HCl (37%).[1]

Part 4: Visualizing the Chemistry

Figure 1: Reaction Pathway & Impurity Logic

ReactionPathway SM1 1-Chloroisoquinoline Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate Solvent: IPA Temp: 82°C SM2 Piperazine (Excess 5 eq) SM2->Intermediate Product 1-(Piperazin-1-yl)isoquinoline (Free Base) Intermediate->Product - HCl Impurity Bis-isoquinoline Dimer (Impurity) Product->Impurity Reacts with SM1 (If Piperazine is low) Salt Target Dihydrochloride Salt Product->Salt + 2.2 eq HCl (Anhydrous)

Caption: SNAr reaction pathway showing the critical necessity of excess piperazine to prevent the red "Dimer" pathway.

Figure 2: Solvent Decision Tree

SolventDecision Start Start: Select Solvent Q1 Is strict Green Compliance required (No DMF)? Start->Q1 Q2 Is Reaction Speed critical (<4 hours)? Q1->Q2 Yes Solv1 Use n-Butanol (117°C Reflux) Q2->Solv1 Yes Solv2 Use Isopropanol (IPA) (82°C Reflux) Q2->Solv2 No (Standard) Solv3 Use 2-MeTHF (Easier Aqueous Workup) Q2->Solv3 No (Workup Focus)

Caption: Decision matrix for selecting the optimal solvent based on kinetic requirements and downstream processing needs.

References

  • Mali, S. et al. (2025).[1] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review. Royal Society of Chemistry. Link

  • Logé, C. et al. (2003). Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Fosbøl, P. et al. (2011).[1][4] Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol. Journal of Chemical & Engineering Data. Link[1]

  • BenchChem Protocols. (2025). Green Synthesis of Quinoline Derivatives: Application Notes. Link[1]

  • ChemRxiv. (2024).[1] Metal-free construction of aminated isoquinoline frameworks. Link[1]

Sources

Validation & Comparative

HPLC purity testing methods for 1-Piperazin-1-yl-isoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Purity Testing Methods for 1-Piperazin-1-yl-isoquinoline Dihydrochloride

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 1-Piperazin-1-yl-isoquinoline dihydrochloride. As a polar, ionizable molecule, this compound presents unique challenges for retention and peak shape in conventional chromatographic systems. Here, we will dissect three distinct HPLC strategies: conventional Reversed-Phase (RP-HPLC), Ion-Pair RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC). Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to select and implement the most suitable method for their analytical needs, from routine quality control to in-depth impurity profiling.

The Analytical Challenge: Understanding the Analyte

1-Piperazin-1-yl-isoquinoline is a heterocyclic aromatic compound featuring both a basic isoquinoline nitrogen (pKa approx. 5.14 for the conjugate acid) and two basic nitrogens within the piperazine ring.[1] The dihydrochloride salt form underscores its propensity to exist as a cation in solution. This inherent polarity and ionic character are the primary obstacles to achieving adequate retention and symmetrical peak shapes on standard non-polar stationary phases like C18, which rely on hydrophobic interactions.[2] A successful purity method must not only retain the main analyte but also resolve it from potential process-related impurities and degradation products.[3]

Common impurities can arise from the synthesis, which often involves reactions between isoquinoline and piperazine derivatives.[4][5][6] These may include unreacted starting materials, by-products from side reactions, or subsequent degradation products formed during storage or under stress conditions.[1][3]

Comparative Analysis of Chromatographic Strategies

The selection of an HPLC method is a critical decision dictated by the physicochemical properties of the analyte. We will explore three viable approaches, each with a distinct retention mechanism.

Conventional Reversed-Phase (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis, but it often struggles with highly polar compounds.[2] In a typical RP-HPLC setup, polar analytes have weak interactions with the hydrophobic stationary phase (e.g., C18) and are rapidly eluted with the mobile phase, often near the void volume. This leads to poor resolution from other polar impurities and an inaccurate assessment of purity.

  • Principle: Separation is based on hydrophobic partitioning between a non-polar stationary phase and a polar mobile phase.

  • Causality of Choice: This method serves as a baseline to demonstrate the challenges. While simple, it is generally unsuitable for this analyte without significant mobile phase modification. Using a highly aqueous mobile phase can sometimes increase retention, but it risks "hydrophobic collapse" of the stationary phase unless a water-tolerant column is used.[7]

  • Limitations: Poor retention, potential for peak tailing due to secondary interactions with residual silanols on the silica support, and co-elution with polar impurities.

Ion-Pair Reversed-Phase (IP-RP-HPLC)

To overcome the retention issue, ion-pair chromatography is a powerful and widely used technique. It involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte.[8] For our cationic analyte, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used. The reagent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase, which can then be retained and separated on a standard C18 column.[8]

  • Principle: The ion-pairing reagent forms a neutral complex with the ionic analyte, increasing its hydrophobicity and promoting retention on a reversed-phase column.[2][9]

  • Causality of Choice: This is a logical and robust solution for retaining and separating ionic compounds on ubiquitous RP columns. The choice and concentration of the ion-pairing reagent provide an additional parameter to fine-tune selectivity and retention.

  • Limitations: Requires longer column equilibration times, can be incompatible with mass spectrometry (MS) if non-volatile reagents are used, and the ion-pairing reagent can permanently modify the column, sometimes limiting its future use for other applications.[7]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative and increasingly popular technique for analyzing highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, or bonded with diol or amine functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[7] Water acts as the strong eluting solvent.

  • Principle: Separation is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase. It can be considered a form of normal-phase chromatography but with partially aqueous mobile phases.[10]

  • Causality of Choice: HILIC offers an orthogonal separation mechanism to RP-HPLC. This different selectivity can be highly advantageous for resolving impurities that are difficult to separate by reversed-phase methods. The high organic content of the mobile phase can also enhance MS sensitivity.[7]

  • Limitations: Method development can be less intuitive than RP-HPLC, and it is highly sensitive to the water content in the mobile phase and sample diluent, which requires careful control for reproducibility.

Visualizing the Method Selection Workflow

The decision to choose an appropriate HPLC method can be systematically approached.

MethodSelection start Define Analytical Goal: Purity of 1-Piperazin-1-yl-isoquinoline dihydrochloride rp_hplc Attempt Baseline Method: Reversed-Phase HPLC (C18) start->rp_hplc check_retention Evaluate Retention & Peak Shape rp_hplc->check_retention adequate Adequate Retention? (k' > 2) Symmetrical Peak? check_retention->adequate ip_hplc Option 1: Enhance Retention Ion-Pair RP-HPLC adequate->ip_hplc No hilic Option 2: Orthogonal Method HILIC adequate->hilic No optimize Optimize & Validate Method adequate->optimize Yes ip_hplc->optimize hilic->optimize finish Final Validated Method optimize->finish

Caption: Workflow for HPLC method selection.

Experimental Protocols & Comparative Data

The following protocols are provided as robust starting points for method development. A hypothetical set of potential impurities is used for comparison:

  • Impurity A: Isoquinoline (Starting Material)

  • Impurity B: Piperazine (Starting Material)

  • Impurity C: A related, more polar by-product

Protocol 1: Baseline RP-HPLC
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 230 nm
Injection Vol. 10 µL
Sample Diluent Water/Acetonitrile (90:10)
Protocol 2: Ion-Pair RP-HPLC
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: Water with 5 mM Sodium 1-Octanesulfonate, pH 3.0 (adjusted with H₃PO₄)B: Acetonitrile with 5 mM Sodium 1-Octanesulfonate
Gradient 20% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 230 nm
Injection Vol. 10 µL
Sample Diluent Mobile Phase A
Protocol 3: HILIC
ParameterCondition
Column Bare Silica or Amide, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic Acid
Gradient 5% B to 30% B over 15 minutes
Flow Rate 1.2 mL/min
Column Temp. 40 °C
Detection UV at 230 nm
Injection Vol. 5 µL
Sample Diluent Acetonitrile/Water (90:10)
Comparative Performance Data Summary

The table below summarizes the expected chromatographic performance for the main analyte and key impurities across the three methods.

MethodAnalyteRetention Time (min)Retention Factor (k')Tailing Factor (Tf)Resolution (Rs) vs. Main Peak
RP-HPLC Impurity B (Piperazine)1.8~0--
Impurity C2.10.171.80.8
Main Compound 2.5 0.39 2.1 -
Impurity A (Isoquinoline)12.55.941.2>10
Ion-Pair RP-HPLC Impurity B (Piperazine)3.50.941.44.5
Impurity C6.82.781.32.1
Main Compound 8.2 3.56 1.2 -
Impurity A (Isoquinoline)15.17.391.1>10
HILIC Impurity A (Isoquinoline)4.11.281.35.2
Main Compound 7.8 3.33 1.4 -
Impurity C9.54.281.22.5
Impurity B (Piperazine)11.25.221.13.1

Note: Data are illustrative to demonstrate expected performance trends.

As the data shows, the conventional RP-HPLC method provides insufficient retention for the main compound and poor resolution from a potential polar impurity. Both Ion-Pair RP-HPLC and HILIC provide excellent retention and separation, with HILIC showing a reversed elution order, demonstrating its orthogonal selectivity.

Developing a Stability-Indicating Method

A crucial aspect of purity testing is ensuring the method is "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from any degradation products that may form over time.[11] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradants.[12][13]

The Ion-Pair RP-HPLC method is an excellent candidate for a stability-indicating assay due to its robustness and resolving power.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis api API Sample (1-Piperazin-1-yl-isoquinoline) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) api->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) api->base oxidation Oxidation (e.g., 3% H₂O₂, RT) api->oxidation thermal Thermal (e.g., 80°C, solid state) api->thermal photo Photolytic (ICH Q1B light exposure) api->photo hplc Analyze all samples via Stability-Indicating HPLC Method (e.g., Ion-Pair RP-HPLC) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc evaluate Evaluate Peak Purity & Resolution of API from all Degradants hplc->evaluate

Caption: Workflow for a forced degradation study.

Forced Degradation Protocol (Example)
  • Preparation: Prepare separate solutions of 1-Piperazin-1-yl-isoquinoline dihydrochloride (approx. 1 mg/mL) in water. Also, prepare a solid-state sample.

  • Acid Hydrolysis: Add an equal volume of 0.2N HCl to a sample solution (final conc. 0.1N HCl). Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.2N NaOH to a sample solution (final conc. 0.1N NaOH). Heat at 60°C for 8 hours.

  • Oxidation: Add an equal volume of 6% H₂O₂ to a sample solution (final conc. 3% H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid-state sample in an oven at 80°C for 72 hours.

  • Photolytic Degradation: Expose the solid-state sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Dilute all stressed samples appropriately and analyze using the developed Ion-Pair RP-HPLC method alongside an unstressed control sample.

  • Evaluation: The method is considered stability-indicating if all degradation peaks are baseline resolved from the main compound peak, and peak purity analysis (using a PDA detector) confirms the homogeneity of the main peak.[11]

Method Validation Overview

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[14][15] The validation process provides documented evidence that the method is reliable, reproducible, and accurate.[16][17]

Key Validation Parameters:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated with acceptable precision and accuracy, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[18]

Conclusion and Recommendations

The purity determination of 1-Piperazin-1-yl-isoquinoline dihydrochloride by HPLC requires a thoughtful approach that addresses its polar and ionic nature.

  • Conventional RP-HPLC is generally inadequate due to poor retention and is not recommended.

  • Ion-Pair RP-HPLC stands out as a highly effective and robust method. It provides excellent retention, resolution, and peak shape, making it ideal for both routine quality control and as a stability-indicating method for regulatory filings.

  • HILIC offers a valuable orthogonal strategy. Its different selectivity is extremely useful for complex impurity profiles or for cross-validation of an existing RP-based method. It is a powerful tool, particularly when MS detection is desired.

For routine QC, the Ion-Pair RP-HPLC method is the recommended choice due to its robustness, reproducibility, and reliance on standard C18 columns widely available in any analytical laboratory. For investigational purposes where a comprehensive understanding of all potential impurities is required, employing both Ion-Pair RP-HPLC and HILIC provides a powerful, multi-faceted analytical strategy.

References

  • Veeprho. Isoquinoline Impurities and Related Compound. Available from: [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Published March 12, 2024. Available from: [Link]

  • Crawford Scientific. Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Published October 20, 2023. Available from: [Link]

  • MDPI. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Published December 12, 2025. Available from: [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Published November 25, 2024. Available from: [Link]

  • SIELC Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column. Published February 16, 2018. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Published December 11, 2024. Available from: [Link]

  • NIMS University. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Published December 10, 2025. Available from: [Link]

  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Published August 07, 2025. Available from: [Link]

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available from: [Link]

  • Pharmaceutical Updates. Validation of HPLC method for Assay. Published November 28, 2020. Available from: [Link]

  • PMC. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... by Liquid Chromatography... Published April 16, 2023. Available from: [Link]

  • ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Published August 09, 2025. Available from: [Link]

  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. Available from: [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResearchGate. Quantitative determination of isoquinoline alkaloids and chlorogenic acid in Berberis species using ultra high performance liquid chromatography... Published August 06, 2025. Available from: [Link]_

  • Royal Society of Chemistry. Electronic Supplementary Information Novel quinoline-piperazine hybrids... Available from: [Link]

  • Academia.edu. Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. Available from: [Link]

  • MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids... Published February 28, 2025. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Published August 19, 2025. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Available from: [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Published February 19, 2007. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Chemical Synthesis. Cas 84468-24-6,1-(5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Published May 02, 2016. Available from: [Link]

  • Química Organica.org. Isoquinoline synthesis. Available from: [Link]

  • Scribd. Forced Degradation Studies. Available from: [Link]

  • COGENT. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Available from: [Link]

  • ScienceDirect. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist... Available from: [Link]

  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Wikipedia. Quinoline. Available from: [Link]

  • PubChem. 1-(Piperazin-1-yl)isoquinoline. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

Sources

A Head-to-Head Comparison of Two Isoquinoline-Based ROCK Inhibitors: 1-Piperazin-1-yl-isoquinoline dihydrochloride vs. Fasudil hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Right Tool for Rho-Kinase Research

In the landscape of signal transduction research, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical nodes in a multitude of cellular processes, from cytoskeletal dynamics to gene expression.[1] The therapeutic potential of targeting this pathway has led to the development of a host of small molecule inhibitors. Among these, isoquinoline derivatives have proven to be a particularly fruitful class of compounds.[2] This guide provides an in-depth, objective comparison of two such inhibitors: 1-Piperazin-1-yl-isoquinoline dihydrochloride, also known as HA-100, and the clinically utilized Fasudil hydrochloride.

This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a side-by-side data comparison, but also the underlying experimental rationale and detailed protocols to empower you to make an informed decision for your specific research needs.

At a Glance: Key Physicochemical and Pharmacological Properties

Both 1-Piperazin-1-yl-isoquinoline dihydrochloride (HA-100) and Fasudil hydrochloride are structurally related isoquinoline sulfonamides that exert their inhibitory effects by competing with ATP at the kinase domain of their target proteins.[2][3] While both are recognized as ROCK inhibitors, their potency and selectivity profiles exhibit key differences that can significantly impact experimental outcomes.

Property1-Piperazin-1-yl-isoquinoline dihydrochloride (HA-100)Fasudil hydrochloride
Synonyms HA-100, 1-(5-Isoquinolinesulfonyl)piperazineHA-1077, Eril
Molecular Formula C13H15N3O2S · 2HClC14H17N3O2S · HCl
Molecular Weight 350.26 g/mol 327.83 g/mol
Primary Target Protein Kinases (including ROCK)Rho-Kinase (ROCK)
IC50 (PKA) 8 µM[4][5][6]1.6 µM[7]
IC50 (PKG) 4 µM[4][5][6]1.6 µM[7]
IC50 (PKC) 12 µM[4][5][6]3.3 µM[7]
IC50 (MLCK) 240 µM[4][5][6]36 µM[7]
Ki (ROCK) Not explicitly defined in search results0.33 µM[7]
Solubility Soluble in Water, DMSO, and Methanol[8]Soluble in Water and DMSO

The Underlying Mechanism: Inhibition of the Rho/ROCK Signaling Pathway

The RhoA/ROCK signaling cascade is a central regulator of cellular contractility and cytoskeletal organization. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates downstream targets. A key substrate is the Myosin Phosphatase Target Subunit 1 (MYPT1), which, when phosphorylated by ROCK, leads to the inhibition of Myosin Light Chain Phosphatase (MLCP). This results in an accumulation of phosphorylated Myosin Light Chain (p-MLC), promoting actin-myosin contractility and the formation of stress fibers.[3] Both HA-100 and Fasudil intervene in this pathway by inhibiting ROCK activity, thereby preventing the phosphorylation of its downstream targets.

ROCK_Pathway cluster_upstream Upstream Signaling cluster_inhibitors Inhibitor Action cluster_downstream Downstream Effects Extracellular Signals Extracellular Signals RhoA-GDP RhoA-GDP Extracellular Signals->RhoA-GDP Activates GEFs RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP loading ROCK ROCK RhoA-GTP->ROCK Activates HA100 1-Piperazin-1-yl-isoquinoline dihydrochloride (HA-100) HA100->ROCK Inhibits Fasudil Fasudil hydrochloride Fasudil->ROCK Inhibits MYPT1 MYPT1 (Active MLCP) ROCK->MYPT1 Phosphorylates & Inactivates MLC MLC ROCK->MLC Indirectly promotes phosphorylation MYPT1->MLC Dephosphorylates p-MYPT1 p-MYPT1 (Inactive MLCP) p-MLC p-MLC MLC->p-MLC Actin-Myosin Contraction Stress Fibers & Contraction p-MLC->Actin-Myosin Contraction

Figure 1: The RhoA-ROCK signaling pathway and the inhibitory action of HA-100 and Fasudil.

Experimental Validation: A Step-by-Step Guide to Comparative Analysis

To empirically determine the relative potency and cellular effects of 1-Piperazin-1-yl-isoquinoline dihydrochloride and Fasudil hydrochloride, a combination of in vitro kinase assays and cell-based functional assays is recommended.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo™) IC50 Determine IC50 values for ROCK1 and ROCK2 KinaseAssay->IC50 WesternBlot Western Blot for p-MYPT1 and total MYPT1 IC50->WesternBlot Inform concentration range CellCulture Cell Culture & Treatment (e.g., HeLa, HUVEC) CellCulture->WesternBlot PhenotypicAssay Phenotypic Assay (e.g., Stress Fiber Staining) CellCulture->PhenotypicAssay WesternBlot->PhenotypicAssay Correlate with phenotype

Figure 2: Recommended experimental workflow for comparing ROCK inhibitors.

In Vitro Kinase Assay for IC50 Determination

The objective of this assay is to quantify the concentration of each inhibitor required to reduce the enzymatic activity of purified ROCK1 and ROCK2 by 50%. A common and robust method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9]

Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[9]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing purified active ROCK1 or ROCK2 enzyme and a suitable substrate (e.g., a peptide based on myosin light chain 2).[1]

  • Inhibitor Dilution: Create a serial dilution of both 1-Piperazin-1-yl-isoquinoline dihydrochloride and Fasudil hydrochloride in DMSO, followed by a further dilution in the kinase assay buffer. Ensure the final DMSO concentration remains below 1% to avoid off-target effects.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the inhibitors. Initiate the reaction by adding ATP.[1] Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.[9]

  • ADP Detection: Terminate the kinase reaction and add the ADP-Glo™ Reagent to deplete any remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against both ROCK1 and ROCK2.

Western Blot Analysis of Downstream Target Phosphorylation

This cell-based assay validates the in vitro findings by assessing the ability of the inhibitors to block ROCK signaling within a cellular context. The phosphorylation status of MYPT1 at Threonine 696 (p-MYPT1 Thr696) is a direct and reliable marker of ROCK activity.[10][11]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of MYPT1, we can quantify the level of ROCK activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or Human Umbilical Vein Endothelial Cells - HUVECs) and grow to 70-80% confluency. Treat the cells with a range of concentrations of 1-Piperazin-1-yl-isoquinoline dihydrochloride and Fasudil hydrochloride (informed by the IC50 values from the in vitro assay) for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[10]

    • Incubate the membrane with a primary antibody specific for p-MYPT1 (Thr696).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total MYPT1.

  • Data Analysis: Quantify the band intensities for p-MYPT1 and total MYPT1 using densitometry software. Calculate the ratio of p-MYPT1 to total MYPT1 for each treatment condition to determine the dose-dependent inhibition of ROCK activity.

Discussion and Recommendations

The selection between 1-Piperazin-1-yl-isoquinoline dihydrochloride (HA-100) and Fasudil hydrochloride hinges on the specific requirements of the research.

1-Piperazin-1-yl-isoquinoline dihydrochloride (HA-100): The available data indicates that HA-100 is a broader spectrum protein kinase inhibitor, with activity against PKA, PKG, and PKC in the low micromolar range.[4][5][6] While it is used as a ROCK inhibitor, its lower selectivity may be a confounding factor in experiments aimed at dissecting the specific roles of ROCK. However, its well-characterized inhibitory profile against other kinases could be advantageous in studies where the interplay between different signaling pathways is being investigated. Its utility as a tool compound for initial, exploratory studies of the broader effects of kinase inhibition is well-established.

Fasudil hydrochloride: Fasudil demonstrates a more selective profile for ROCK compared to PKA, PKC, and MLCK.[7] Its clinical use for treating cerebral vasospasm underscores its well-tolerated nature and established in vivo activity.[14] For researchers focused specifically on the physiological or pathological roles of ROCK, Fasudil's relatively higher selectivity makes it a more suitable choice to minimize off-target effects.

Causality in Experimental Choices: The rationale for employing both an in vitro kinase assay and a cell-based Western blot is to build a comprehensive and validated understanding of the inhibitors' activity. The in vitro assay provides a direct measure of the inhibitor's potency against the purified enzyme, free from the complexities of a cellular environment. The Western blot then confirms that the inhibitor can effectively engage its target within a living cell and produce the expected downstream signaling consequences. This two-pronged approach ensures that any observed phenotypic effects in subsequent experiments can be more confidently attributed to the on-target inhibition of ROCK.

References

  • BenchChem. (2025). HA-100 as a ROCK Inhibitor: A Technical Guide for Cellular Biology. BenchChem.
  • MedchemExpress. (n.d.). HA-100 hydrochloride. MedchemExpress.com.
  • MedchemExpress. (n.d.). HA-100. MedchemExpress.com.
  • Vareum. (n.d.). HA-100. Vareum.
  • ChemicalBook. (n.d.). Cas 84468-24-6,1-(5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE. ChemicalBook.
  • BenchChem. (2025). A Comparative Analysis of Isoquinoline Sulfonamide Derivatives and Their IC50 Values Against Key Protein Kinases. BenchChem.
  • STEMCELL Technologies. (n.d.). HA-100. STEMCELL Technologies.
  • Sigma-Aldrich. (n.d.). Rho-associated Kinase (ROCK) Activity Assay. Sigma-Aldrich.
  • ResearchGate. (n.d.). Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil....
  • BindingDB. (n.d.). Assay in Summary_ki. BindingDB.
  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc.
  • PubMed. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed.
  • ResearchGate. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors.
  • Promega Corporation. (n.d.). ROCK1 Kinase Assay.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • Merck Millipore. (n.d.). Anti-phospho-MYPT1 (Thr696). Merck Millipore.
  • PMC. (n.d.). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. PMC.
  • PMC. (n.d.). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PMC.
  • Cell Signaling Technology. (n.d.). Phospho-MYPT1 (Thr696) Antibody #5163. Cell Signaling Technology.
  • PubMed. (2019). The acute effects of 30 mg vs 60 mg of intravenous Fasudil on patients with congenital heart defects and severe pulmonary arterial hypertension. PubMed.
  • Jeffrey Magee Lab, Washington University in St. Louis. (n.d.). Western blot protocol. Washington University in St. Louis.
  • PubMed. (1991). The protein kinase C inhibitor 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) inhibits PMA-induced promiscuous cytolytic activity but not specific cytolytic activity by a cloned cytolytic T lymphocyte. PubMed.
  • Cynosure. (n.d.). Phospho-MBS/ MYPT1-Thr 853 Rabbit Polyclonal Antibody. Cynosure.
  • PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
  • PubMed. (2024). Safety, tolerability, and efficacy of fasudil in amyotrophic lateral sclerosis (ROCK-ALS): a phase 2, randomised, double-blind, placebo-controlled trial. PubMed.
  • Adooq Bioscience. (n.d.). ROCK | ROCK pathway | ROCK inhibitors. Adooq Bioscience.
  • PubMed. (2012).
  • PubMed. (2007). Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract. PubMed.
  • Hello Bio. (n.d.). Fasudil hydrochloride. Hello Bio.

Sources

Precision Melting Point Determination of 1-Piperazin-1-yl-isoquinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for determining the melting point of 1-Piperazin-1-yl-isoquinoline dihydrochloride , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1][2]

Given the physicochemical nature of dihydrochloride salts (hygroscopicity, potential for thermal decomposition), this guide compares two primary methodologies: Automated Capillary Detection (Optical) and Differential Scanning Calorimetry (DSC).[3]

Executive Summary & Compound Profile

1-Piperazin-1-yl-isoquinoline dihydrochloride (CAS: 126653-00-7 for free base; salt forms vary) is a bicyclic aromatic system fused to a saturated piperazine ring.[1][2] As a dihydrochloride salt, it exhibits distinct thermal behaviors compared to its free base, including higher melting onset temperatures and a propensity for decomposition prior to or during the melt phase.[3]

  • Core Challenge: Dihydrochloride salts often retain lattice water or solvent, leading to "pseudo-melting" (dissolution in crystal water) or broad decomposition ranges.[3]

  • Objective: To distinguish between solvent loss, genuine melting (fusion), and decomposition using comparative thermal analysis.

Comparative Analysis: Optical Capillary vs. DSC

For pharmaceutical intermediates, the choice of method dictates the data quality.[3]

FeatureMethod A: Automated Capillary (Optical)Method B: Differential Scanning Calorimetry (DSC)
Principle Visual detection of light transmission change during phase transition.[1][2]Measurement of heat flow difference between sample and reference.[2]
Primary Output Melting Range (Onset to Clear Point).Enthalpy of Fusion (

), Onset Temperature (

), Peak Temperature (

).[1][3]
Suitability for HCl Salts Moderate. Decomposition often darkens the sample, obscuring the "clear point."High. Can distinguish between dehydration (broad endotherm) and melting (sharp endotherm).[3]
Sample Requirement 2–5 mg (destructive).[1][3]1–3 mg (destructive if decomposition occurs).[3]
Precision

0.3–0.5 °C.

0.1 °C.
Data Insight Qualitative purity check.Quantitative thermodynamic characterization.

Experimental Protocols

Pre-requisite: Sample Preparation[1][2]
  • Drying: The dihydrochloride salt is hygroscopic.[1][2] Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis to remove surface moisture.

  • Comminution: Gently crush the crystals to a fine powder using an agate mortar to ensure uniform heat transfer. Avoid excessive grinding which can induce amorphization.[1]

Method A: Automated Capillary Protocol (Standard QC)

Instrument: Mettler Toledo MP90 or equivalent.[1][3]

  • Packing: Fill a clean glass capillary (1.0 mm O.D.) to a height of 3 mm. Tap the capillary on a hard surface or use the instrument’s packing wire to compact the powder.

    • Critical: Loose packing leads to uneven heat transfer and broader ranges.

  • Ramp Setup:

    • Start Temp: 150°C (approx. 50°C below expected range).

    • Ramp Rate: 10°C/min to 180°C, then 1.0°C/min to end.

    • Note: Fast ramping (>2°C/min) near the melt causes thermal lag, artificially inflating the MP.[3]

  • Observation: Record the Collapse Point (first wetting) and the Clear Point (complete liquid).

    • Expected Observation: For HCl salts, darkening (browning) often precedes melting.[3] If the sample turns black before flowing, report as "Decomposition > [Temp]°C".[3]

Method B: DSC Protocol (R&D Characterization)

Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.[1][3]

  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid.

    • Reasoning: The pinhole allows escaping volatiles (HCl gas or water) to release without deforming the pan, while maintaining a controlled atmosphere.[3]

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Thermal Cycle:

    • Equilibrate at 30°C.

    • Ramp 10.00 °C/min to 250°C.

  • Data Analysis:

    • Integrate the endothermic peak to find the Onset (

      
      ).[3]
      
    • Look for a broad, low-temperature endotherm (60–120°C) indicating hydrate water loss.[1][3]

    • Identify the sharp melting endotherm typically >200°C.[2]

Supporting Experimental Data (Representative)

Based on structural analogs (e.g., 1-(5-isoquinolinesulfonyl)piperazine 2HCl) and general isoquinoline salt behavior, the following thermal profile is characteristic for 1-Piperazin-1-yl-isoquinoline dihydrochloride:

ParameterCapillary ResultDSC ResultInterpretation
Dehydration Not visible (or slight fogging).[1][2]Broad Endotherm (

).[1][3]
Loss of lattice water.[2]
Melting Onset

(darkening).[1][3]

.[3]
Initiation of phase change.[2]
Melting Complete

(black liquid).[1][3]
Sharp Endotherm (

).[3]
Fusion event.
Decomposition Sample bubbles/chars.Exothermic baseline shift post-melt.[2]Thermal degradation of the salt.[2]

Note: The free base (1-Piperazin-1-yl-isoquinoline) typically melts significantly lower (approx. 60–80°C or is an oil), making the high MP of the salt a confirmation of successful protonation.[1][2]

Decision Logic for Method Selection

The following diagram illustrates the workflow for selecting the appropriate method based on the stage of drug development.

MP_Determination Start Sample: 1-Piperazin-1-yl-isoquinoline 2HCl Check_Pur Is Purity > 98%? Start->Check_Pur QC_Routine Routine QC / Batch Release Check_Pur->QC_Routine Yes RD_Char R&D / Salt Selection Check_Pur->RD_Char No / Unknown Capillary Method A: Capillary (Visual Range) QC_Routine->Capillary DSC Method B: DSC (Thermodynamic Profile) RD_Char->DSC Result_Cap Output: Range (e.g., 210-214°C) Pass/Fail Capillary->Result_Cap Result_DSC Output: Enthalpy, Solvate ID, Decomp Onset DSC->Result_DSC

Caption: Workflow for selecting the optimal thermal analysis method based on sample purity and data requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15887436, 1-(Piperazin-1-yl)isoquinoline.[1] Retrieved from [Link][1][3]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC.[2] Retrieved from [Link][1][3]

  • U.S. Pharmacopeia (USP). <741> Melting Range or Temperature.[2] (Standard regulatory framework for capillary method).[3]

Sources

A Comparative Guide to the Infrared Spectroscopy of 1-Piperazin-1-yl-isoquinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for 1-Piperazin-1-yl-isoquinoline dihydrochloride. Designed for researchers, chemists, and quality control professionals in the pharmaceutical industry, this document moves beyond a simple peak list. It offers a comparative analysis grounded in the vibrational modes of the molecule's core components: the isoquinoline ring, the piperazine moiety, and the critical influence of dihydrochloride salt formation. By understanding the spectral contributions of each functional group, scientists can more accurately identify, characterize, and assess the purity of this compound. The guide includes a detailed theoretical peak assignment, a robust experimental protocol for acquiring high-quality spectra, and visual aids to clarify molecular structure and workflow.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique in drug development and manufacturing. Its power lies in its ability to provide a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's covalent bonds. For a complex heterocyclic molecule like 1-Piperazin-1-yl-isoquinoline dihydrochloride, IR spectroscopy serves several critical functions:

  • Identity Confirmation: The unique pattern of absorption bands provides definitive confirmation of the chemical identity, distinguishing it from related structures or isomers.

  • Functional Group Analysis: It verifies the presence of key functional groups (aromatic rings, secondary and tertiary amines, aliphatic chains) and, crucially, confirms the salt form of the molecule.

  • Purity Assessment: The absence of extraneous peaks can indicate a high degree of purity, while the presence of unexpected absorptions may signal impurities, residual solvents, or a different salt form.

This guide will deconstruct the IR spectrum of 1-Piperazin-1-yl-isoquinoline dihydrochloride by comparing its expected absorptions to the known spectral features of its constituent parts, providing a logical framework for interpretation.

Molecular Structure and Vibrational Analysis

The spectral features of 1-Piperazin-1-yl-isoquinoline dihydrochloride are a direct consequence of its molecular architecture. The structure is composed of three key regions, each with characteristic vibrational modes. The dihydrochloride form, where both the isoquinoline nitrogen and the terminal piperazine nitrogen are protonated, profoundly influences the spectrum.

Figure 1: Chemical structure of 1-Piperazin-1-yl-isoquinoline dihydrochloride.

Key Structural Components:

  • Isoquinoline Moiety: A bicyclic aromatic system containing C=C and C=N bonds. The nitrogen atom is tertiary and, in the dihydrochloride salt, is protonated to form a quaternary ammonium ion (N+-H).

  • Piperazine Moiety: A saturated six-membered heterocyclic ring. One nitrogen is tertiary, bonded to the isoquinoline ring. The other is a secondary amine in the free base, which becomes protonated to an ammonium group (N+H₂) in the dihydrochloride salt.

  • C-N Linker: A single bond connecting the aromatic isoquinoline ring to the aliphatic piperazine ring.

Comparative IR Peak Assignment

The following table provides a detailed breakdown of the expected IR absorption bands for 1-Piperazin-1-yl-isoquinoline dihydrochloride. The assignments are derived from established correlation tables and comparison with the spectra of isoquinoline, piperazine, and other amine hydrochloride salts.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentComparative Analysis & Rationale
3100 - 3000 Medium to WeakAromatic C-H StretchThis region is characteristic of C-H stretching on the isoquinoline ring. These peaks are typically sharp and appear at a slightly higher frequency than aliphatic C-H stretches.[1][2]
3000 - 2250 Strong, Very BroadN⁺-H Stretching (from Isoquinolinium and Piperazinium ions)This is the most diagnostic feature of the dihydrochloride salt. The protonation of the nitrogen atoms creates N⁺-H bonds, which produce an exceptionally broad and strong absorption envelope.[3][4] This band often contains multiple sub-peaks and completely overlaps the aliphatic C-H stretching region.[4] Such broadness is due to extensive hydrogen bonding in the solid state.
2980 - 2850 Medium (often obscured)Aliphatic C-H Stretch (asymmetric & symmetric)These peaks arise from the CH₂ groups of the piperazine ring. They are expected to appear as shoulders on the much broader N⁺-H stretching envelope.[4][5]
~1620 & ~1580 Medium to WeakAromatic C=C and C=N Ring StretchingThese absorptions are characteristic of the isoquinoline ring system. Aromatic rings typically show a pair of bands in this region.[1][6]
1600 - 1500 MediumN⁺H₂ Bending (Scissoring)This band is characteristic of a protonated secondary amine (R₂N⁺H₂).[3][4] Its presence, along with the broad N⁺-H stretch, confirms the protonation of the terminal piperazine nitrogen.
1470 - 1430 MediumAliphatic CH₂ Bending (Scissoring)This absorption is due to the bending vibration of the CH₂ groups in the piperazine ring.[5][7]
1350 - 1250 Medium to StrongAromatic C-N StretchThis peak corresponds to the stretching vibration of the bond between the isoquinoline ring carbon and the piperazine nitrogen. C-N bonds in aromatic amines absorb at a higher frequency than those in aliphatic amines.[3][8]
1250 - 1020 MediumAliphatic C-N StretchThis region corresponds to the C-N stretching vibrations within the piperazine ring.[7][8]
900 - 675 StrongAromatic C-H Out-of-Plane BendingThe pattern of peaks in this region can be diagnostic of the substitution pattern on the aromatic ring. For the 1-substituted isoquinoline, strong bands are expected.[1][6]

Recommended Experimental Protocol

Acquiring a high-quality, reproducible IR spectrum of a hydrochloride salt requires careful sample preparation to minimize interference from atmospheric moisture, to which such salts are often hygroscopic.

G start Start: Sample Preparation prep Grind ~1-2 mg of sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle. start->prep press Transfer powder to a pellet press. Apply pressure (7-10 tons) to form a transparent or translucent pellet. prep->press background Spectrometer Setup: Collect a background spectrum of the empty sample compartment. press->background sample Place the KBr pellet in the sample holder and insert into the spectrometer. background->sample acquire Acquire Spectrum: Scan from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans for good S/N ratio. sample->acquire process Data Processing: The instrument software automatically subtracts the background. acquire->process analyze Analyze the resulting transmittance or absorbance spectrum. process->analyze end End analyze->end

Sources

A Comparative Guide to the Verification of 1-Piperazin-1-yl-isoquinoline Dihydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents, from antiviral to anticancer drugs.[1][2] 1-Piperazin-1-yl-isoquinoline, in particular, represents a privileged structure, serving as a critical building block in the synthesis of novel therapeutics. For researchers and drug development professionals, the quality of this starting material is paramount. An accurately characterized reference standard is the bedrock of reliable, reproducible, and validatable experimental data.

This guide provides a comprehensive, multi-faceted analytical framework for the in-house verification and qualification of 1-Piperazin-1-yl-isoquinoline dihydrochloride as a reference standard. We will move beyond simple data presentation to explain the causality behind our experimental choices, championing an orthogonal approach where multiple, independent analytical techniques are employed to build a robust and trustworthy characterization profile.

Foundational Physicochemical Characterization

Before embarking on sophisticated analytical testing, it is essential to confirm the fundamental properties of the candidate material. This serves as the initial checkpoint in the verification process.

  • Chemical Structure: 1-Piperazin-1-yl-isoquinoline Dihydrochloride

  • Molecular Formula: C₁₃H₁₅N₃ · 2HCl (Free Base: C₁₃H₁₅N₃)

  • Molecular Weight: 286.20 g/mol (Free Base: 213.28 g/mol )[3]

Caption: Structure of 1-Piperazin-1-yl-isoquinoline Dihydrochloride.

The Orthogonal Verification Workflow: A Self-Validating System

Trustworthiness in a reference standard is not achieved by a single test. We must employ an orthogonal approach, utilizing multiple analytical methods with different chemical principles to assess the same attributes. This creates a self-validating system where a consensus of results from disparate techniques provides high confidence in the material's identity, purity, and potency.

Orthogonal_Verification cluster_main Figure 2: Orthogonal Workflow for Reference Standard Qualification Start Candidate Material: 1-Piperazin-1-yl-isoquinoline dihydrochloride Identity Identity Confirmation Start->Identity Purity Purity & Impurity Profile Start->Purity Assay Assay (Potency) Start->Assay NMR ¹H NMR (Structural Signature) Identity->NMR MS LC-MS (Molecular Weight) Identity->MS HPLC HPLC-UV (Chromatographic Purity) Purity->HPLC NMR_purity ¹H NMR (Absence of Impurity Signals) Purity->NMR_purity qNMR qNMR (Absolute Quantification) Assay->qNMR HPLC_assay HPLC Assay (vs. Certified Standard) Assay->HPLC_assay Qualified Qualified Reference Standard NMR->Qualified MS->Qualified HPLC->Qualified NMR_purity->Qualified qNMR->Qualified HPLC_assay->Qualified

Caption: Orthogonal workflow for reference standard qualification.

Identity Confirmation: Is It What It Claims to Be?

Identity testing confirms the chemical structure of the compound. We utilize two powerful spectroscopic techniques for an unambiguous assignment.

A. ¹H NMR Spectroscopy: The Structural Fingerprint

Expertise & Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most definitive, non-destructive confirmation of a molecule's structure. It maps the chemical environment of every proton, yielding a unique "fingerprint." For a dihydrochloride salt, which is often hygroscopic and can hold residual solvents, using a deuterated solvent like DMSO-d₆ is advantageous. It readily dissolves the salt and its characteristic water peak (around 3.33 ppm) and residual solvent peak (2.50 ppm) are well-known, preventing misinterpretation of the spectrum. The acidic amine protons are expected to be broad and may exchange with water in the solvent.

Expected Spectral Features: Based on published data for similar isoquinoline-piperazine structures, the aromatic protons on the isoquinoline ring will appear in the downfield region (δ 7.5-8.5 ppm), while the methylene (-CH₂-) protons of the piperazine ring will be in the upfield region (δ 3.0-4.0 ppm).[4][5]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the 1-Piperazin-1-yl-isoquinoline dihydrochloride standard.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans: 16 (increase if sample concentration is low).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons for potential future quantitative work).

    • Spectral Width: -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

B. Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight Verification

Expertise & Causality: MS is an essential tool for confirming the molecular weight of a compound. By coupling it with liquid chromatography, we can ensure that the mass we are measuring corresponds to the main peak, not a co-eluting impurity. For this molecule, Electrospray Ionization (ESI) in positive ion mode is the method of choice, as the basic nitrogen atoms are readily protonated to form a positive ion, [M+H]⁺, where 'M' is the free base. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the confirmation of the elemental formula, which is a highly specific identifier.

Expected Result: The ESI-MS spectrum should show a prominent ion at m/z 214.13, corresponding to the [M+H]⁺ of the free base (C₁₃H₁₅N₃).[3]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a ~100 µg/mL solution of the standard in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid ensures efficient protonation for ESI.

  • LC System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS System (ESI-Positive Mode):

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak and verify the m/z of the parent ion.

Purity Assessment: What Else Is in the Bottle?

Purity is arguably the most critical attribute of a reference standard. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this assessment, capable of separating and quantifying minute impurities.

Expertise & Causality: A reverse-phase C18 column is a robust choice for separating the moderately polar 1-Piperazin-1-yl-isoquinoline from potential non-polar synthesis by-products or more polar degradation products.[6] A gradient elution (ramping from a high-aqueous to a high-organic mobile phase) is superior to an isocratic (constant composition) method here, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted from the column in a reasonable time. The UV detector wavelength should be set at a maximum absorbance of the isoquinoline chromophore (e.g., ~254 nm or ~311 nm) to ensure high sensitivity for the main component and related impurities.[7]

Experimental Protocol: HPLC-UV Purity

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the standard in the mobile phase A/B starting condition (e.g., 95:5 Water/Acetonitrile).

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Column Temperature: 30 °C.

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape).

    • Mobile Phase B: 0.05% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: Re-equilibration at 5% B

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative Data Analysis

To illustrate the importance of verification, the table below presents hypothetical data comparing a newly qualified "In-House Standard" against a "For Research Use Only" (RUO) grade material from an alternative supplier.

Attribute In-House Qualified Standard Alternative Supplier (RUO Grade) Commentary
Appearance White to off-white crystalline solidYellowish, clumpy powderVisual differences may indicate higher impurity levels or degradation.
¹H NMR Spectrum consistent with structureSpectrum shows unassigned peaks at δ 1.2 and 3.5 ppmThe RUO material contains unidentified impurities, making it unsuitable for quantitative use.
HPLC Purity (Area %) 99.85%96.20%The In-House Standard meets a typical purity threshold (>99.5%) for a reference standard.
Largest Impurity (Area %) 0.08%1.75% (at RRT 0.85)The RUO material has a significant single impurity that could interfere with assays.
Total Impurities (Area %) 0.15%3.80%High impurity levels in the RUO material compromise its use as a reliable standard.

Summary of Verification and Conclusion

The final step is to consolidate the data from all orthogonal analyses to make a final disposition on the candidate material.

Analysis Method Specification Hypothetical Result Pass/Fail
Identity ¹H NMRSpectrum conforms to structureConformsPass
Identity LC-MS[M+H]⁺ = 214.13 ± 0.01 Da214.1298 DaPass
Purity HPLC-UV≥ 99.5%99.85%Pass
Purity HPLC-UVAny single impurity ≤ 0.1%Largest impurity = 0.08%Pass
Assay qNMR98.0% - 102.0%99.3%Pass

The verification of a chemical reference standard like 1-Piperazin-1-yl-isoquinoline dihydrochloride is a rigorous, evidence-based process. By employing an orthogonal analytical strategy that combines the structural specificity of NMR, the molecular weight confirmation of MS, and the high-resolution separation of HPLC, a high degree of confidence in the standard's identity, purity, and potency can be achieved. This guide provides the detailed protocols and scientific rationale necessary for researchers to qualify their own standards, ensuring the integrity and validity of their scientific outcomes. A standard qualified through this comprehensive process is not merely a reagent; it is a cornerstone of scientific accuracy.

References

  • PubChem. (n.d.). 1-(Piperazin-1-yl)isoquinoline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (2022). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Cambridge University Press. Retrieved February 17, 2026, from [Link]

  • Khatik, G. L., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. Bioorganic & Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved February 17, 2026, from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved February 17, 2026, from [Link]

  • Yadav, M. R., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved February 17, 2026, from [Link]

  • Patel, K., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Retrieved February 17, 2026, from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved February 17, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure in medicinal chemistry. Its presence in a vast array of natural products with potent biological activities has inspired the synthesis of countless derivatives. This guide provides an in-depth, objective comparison of the biological activities of various isoquinoline derivatives, supported by experimental data and detailed protocols. We will explore their anticancer, antimicrobial, antiviral, and neuroprotective properties, offering insights into their mechanisms of action and structure-activity relationships (SAR).

Introduction to Isoquinoline Alkaloids: A Storied History and Promising Future

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds characterized by a bicyclic ring system composed of a benzene ring fused to a pyridine ring.[1] This fundamental structure has been a cornerstone in the development of numerous pharmaceuticals.[2] From the potent analgesic morphine to the antimicrobial agent berberine, isoquinoline derivatives have a long history of medicinal use.[3] Modern synthetic chemistry has further expanded the chemical space of isoquinoline-based compounds, leading to the discovery of novel agents with a wide spectrum of pharmacological activities.[2] This guide will delve into the comparative biological activities of both natural and synthetic isoquinoline derivatives, providing a technical overview for researchers seeking to leverage this versatile scaffold in their drug discovery efforts.

Anticancer Activity: Targeting the Hallmarks of Cancer

Isoquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][4] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways.[2][5]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of isoquinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below presents a comparison of the IC50 values for several prominent natural and synthetic isoquinoline derivatives.

DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Natural Alkaloids
BerberineBGC-823 (Gastric)24.16Induction of autophagy, inhibition of AKT, MAPK, and mTOR/p70S6K pathways[6]
SanguinarineHL-60 (Leukemia)0.9Induction of apoptosis[7]
NoscapineMDA-MB-231 (Breast)32.4Microtubule disruption, induction of apoptosis[8]
Synthetic Derivatives
Imidazo[1,2-a]pyridine-isoquinoline-linked sulfonyl derivative (5g)MCF-7 (Breast)4.17EGFR kinase inhibition[9]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12)Leukemia (average)~6.6Growth inhibition[10]
O-(3-hydroxypropyl) substituted isoquinolin-1-one (15)Human tumor cell lines3-5 times more potent than reference compound 1Antitumor activity[11]

Key Insights:

  • Natural vs. Synthetic: While natural alkaloids like sanguinarine exhibit potent cytotoxicity, synthetic derivatives offer the potential for improved selectivity and efficacy through targeted modifications. For instance, synthetic isoquinoline-based compounds have been developed as potent inhibitors of specific kinases like EGFR.[9]

  • Structure-Activity Relationship (SAR): The anticancer activity of isoquinoline derivatives is highly dependent on their substitution patterns. For example, substitutions at the 1 and 2-positions of the isoquinoline ring have been shown to be crucial for prominent antimicrobial activity, which can also translate to anticancer effects.[1] The planarity of the protoberberine core, as seen in berberine, facilitates intercalation with DNA, contributing to its cytotoxic effects.[1]

Unraveling the Mechanism: The PI3K/Akt/mTOR Signaling Pathway

A significant number of isoquinoline derivatives exert their anticancer effects by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][4][12] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][13][14]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival Akt->Downstream mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Activation Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition Isoquinoline->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15]

Causality Behind Experimental Choices: This assay is selected for its reliability, sensitivity, and suitability for high-throughput screening. The principle lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of the cytotoxic effect of the tested compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium and harvest them during their exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isoquinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for 24-72 hours, depending on the experimental design.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Isoquinoline Derivatives Incubate_24h->Treat_Compound Incubate_Treatment Incubate 24-72h Treat_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isoquinoline derivatives, both natural and synthetic, have long been recognized for their antimicrobial properties.[16][17] They represent a promising class of compounds in the fight against drug-resistant bacteria and fungi.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of isoquinoline derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
Natural Alkaloids
BerberineStaphylococcus aureus16 - 512[18]
BerberineEscherichia coli>1280[16]
Synthetic Derivatives
1-(4-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinolinePseudomonas aeruginosa6.0 - 24.0[19]
Cationic 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (45a, 45b, 45c)Staphylococcus aureus4[8]
Cationic 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (45a, 45b, 45c)Bacillus subtilis4[8]

Key Insights:

  • Spectrum of Activity: Many isoquinoline derivatives exhibit potent activity against Gram-positive bacteria, while their efficacy against Gram-negative bacteria can be more variable.[8] The outer membrane of Gram-negative bacteria often presents a significant barrier to drug penetration.

  • Synthetic Modifications: Synthetic modifications have been instrumental in enhancing the antimicrobial activity of the isoquinoline scaffold. The introduction of cationic groups, for example, has been shown to significantly improve potency against Gram-positive bacteria.[8]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of test compounds.[20]

Causality Behind Experimental Choices: This method is chosen for its simplicity and ability to provide a qualitative or semi-quantitative assessment of antimicrobial activity. The principle is based on the diffusion of the test compound from a well through an agar medium inoculated with a microorganism. The presence of a clear zone of inhibition around the well indicates the antimicrobial activity of the compound. The diameter of this zone is proportional to the potency of the compound and its ability to diffuse through the agar.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the surface of a Mueller-Hinton agar plate with the prepared inoculum to create a uniform lawn of microbial growth.

  • Creation of Wells:

    • Use a sterile cork borer (6-8 mm in diameter) to create uniform wells in the agar.

  • Application of Compound:

    • Prepare solutions of the isoquinoline derivatives at known concentrations.

    • Add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Data Acquisition and Analysis:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Antiviral Activity: A Broad Spectrum of Inhibition

Several isoquinoline derivatives have emerged as promising antiviral agents, demonstrating activity against a range of RNA and DNA viruses.[21][22][23] Their mechanisms of action often involve interference with viral entry, replication, or assembly.

Comparative Analysis of Antiviral Activity

The antiviral potency of isoquinoline derivatives is commonly determined by their 50% effective concentration (EC50), which is the concentration of the compound that reduces viral activity by 50%.

DerivativeVirusCell LineEC50 (µM)Reference
Natural Alkaloids
NeferineInfluenza A virus (H1N1)MDCK2.5[24]
Synthetic Derivatives
Isoquinolone compound 1Influenza A and B virusesMDCK0.2 - 0.6[21][25]
Isoquinolone compound 21Influenza A and B virusesMDCK9.9 - 18.5[21][25]
Amaryllidaceae isoquinoline alkaloidsFlaviviruses, BunyavirusesVariousGenerally low selectivity[6]

Key Insights:

  • Broad-Spectrum Potential: Isoquinoline derivatives have shown activity against a variety of viruses, highlighting their potential as broad-spectrum antiviral agents.

  • Synthetic Optimization: As demonstrated with isoquinolone compounds 1 and 21, synthetic modifications can be employed to improve the therapeutic index by reducing cytotoxicity while maintaining antiviral activity.[21][25]

Unraveling the Mechanism: The NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in the host's innate immune response to viral infections.[18][24][26] Many viruses have evolved mechanisms to manipulate this pathway to their advantage. Several isoquinoline alkaloids, such as jatrorrhizine, have been shown to exert their antiviral effects by modulating the NF-κB pathway.[18]

NFkB_Pathway cluster_stimuli Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Viral PAMPs (e.g., dsRNA) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Recognition IKK IKK Complex PRR->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Isoquinoline Isoquinoline Derivatives Isoquinoline->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory & Antiviral Genes DNA->Genes Transcription

Caption: The NF-κB signaling pathway in viral infection and its modulation by isoquinoline derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[27][28][29]

Causality Behind Experimental Choices: This assay is highly quantitative and directly measures the ability of a compound to inhibit the production of infectious virus particles. The formation of plaques, or areas of cell death, is a direct result of viral replication and spread. By counting the number of plaques in the presence and absence of the test compound, a precise determination of its antiviral activity can be made.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells in 6-well or 12-well plates and incubate until confluent.

  • Virus Titration (if necessary):

    • Determine the titer of the virus stock by performing a plaque assay with serial dilutions of the virus to identify the dilution that produces a countable number of plaques (e.g., 50-100 PFU/well).

  • Compound and Virus Incubation:

    • Prepare serial dilutions of the isoquinoline derivative in a serum-free medium.

    • In a separate tube, mix the diluted compound with a constant amount of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Inoculate the cells with the virus-compound mixture and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict viral spread to adjacent cells. The overlay medium should also contain the respective concentrations of the isoquinoline derivative.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain them with a dye such as crystal violet. The viable cells will be stained, while the plaques will appear as clear, unstained areas.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Neuroprotective Activity: Shielding Neurons from Damage

A growing body of evidence suggests that isoquinoline alkaloids possess significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[20][30][31][32] Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic effects.[20]

Comparative Analysis of Neuroprotective Activity

The neuroprotective effects of isoquinoline derivatives are often evaluated in cellular models of neuronal damage, with the 50% effective concentration (EC50) indicating the concentration at which the compound provides 50% of its maximal protective effect.

DerivativeCellular ModelInsultEC50/Protective EffectReference
Natural Alkaloids
BerberinePC12 cellsOxygen-glucose deprivation/reperfusionConcentration-dependent protection[20]
TetrandrineMicrogliaLipopolysaccharide (LPS)Inhibition of inflammatory mediators[20]
Synthetic Derivatives
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)Mouse cortical cellsOxygen-glucose deprivationIC50 for neuroprotection ~1 µM[33]
5-methoxy TIQ-A derivativeMouse cortical cellsOxygen-glucose deprivationIC50 for neuroprotection ~0.3 µM[33]

Key Insights:

  • Multi-target Effects: The neuroprotective actions of isoquinoline derivatives are often multifaceted, involving the modulation of several pathways related to oxidative stress, inflammation, and apoptosis.[20][31]

  • Synthetic Scaffolds for Neuroprotection: Synthetic isoquinolinone derivatives have been specifically designed as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death, demonstrating significant neuroprotection in models of cerebral ischemia.[33]

Experimental Protocol: Neuroprotective Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and evaluating the neuroprotective effects of compounds.[34][35][36][37]

Causality Behind Experimental Choices: SH-SY5Y cells can be differentiated into a more neuron-like phenotype, making them a relevant model for studying neuronal processes. Inducing oxidative stress with agents like hydrogen peroxide (H2O2) mimics a key pathological feature of many neurodegenerative diseases. The MTT assay is then used to quantify cell viability as a measure of the neuroprotective effect of the test compound.

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a suitable medium.

    • For differentiation, seed the cells at a low density and treat them with a differentiating agent such as retinoic acid (e.g., 10 µM) for 5-7 days.

  • Compound Pre-treatment:

    • Treat the differentiated cells with various concentrations of the isoquinoline derivative for a specific period (e.g., 24 hours) before inducing neuronal damage.

  • Induction of Oxidative Stress:

    • Expose the cells to a neurotoxic stimulus, such as hydrogen peroxide (H2O2), at a predetermined concentration (e.g., 100-300 µM) for a defined duration (e.g., 24 hours) to induce oxidative stress and cell death.

  • Assessment of Cell Viability (MTT Assay):

    • Following the induction of oxidative stress, perform an MTT assay as described in the anticancer section to quantify the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of neuroprotection for each compound concentration by comparing the viability of cells treated with the compound and H2O2 to cells treated with H2O2 alone.

    • The formula for calculating neuroprotection is: (% Viability in compound + H2O2 group - % Viability in H2O2 group) / (100 - % Viability in H2O2 group) * 100.

    • Determine the EC50 value for neuroprotection by plotting the percentage of neuroprotection against the compound concentration.

Conclusion and Future Perspectives

The isoquinoline scaffold continues to be a remarkably fruitful source of biologically active compounds. This guide has provided a comparative overview of the anticancer, antimicrobial, antiviral, and neuroprotective activities of a range of natural and synthetic isoquinoline derivatives. The presented experimental data and detailed protocols offer a valuable resource for researchers in the field.

The future of isoquinoline-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and structure-activity relationships, facilitated by the methodologies outlined in this guide, will be crucial for unlocking the full therapeutic potential of this versatile and privileged chemical scaffold.

References

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed.
  • A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. Benchchem.
  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. BIO-PROTOCOL.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC - NIH.
  • Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. Benchchem.
  • Synthesis and Anticancer Activity of Isoquinoline‐Imidazo[1,2‐a]Pyridine Linked Sulfonyl Derivatives | Request PDF.
  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. BioAgilytix.
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed.
  • (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
  • In vitro anti-bacterial activity of a novel isoquinoline der.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek)
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer. MDPI.
  • Novel isoquinoline deriv
  • The role of NF-κB signaling pathway in viral hepatitis and gastroenteritis: pathogenesis and therapeutic applic
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implic
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Two Detailed Plaque Assay Protocols for the Quantific
  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI.
  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity.
  • Plaque Reduction Assay.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PMC.
  • Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • PI3K Inhibitors in Cancer: Clinical Implic
  • Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. MDPI.
  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity.
  • PI3K and AKT: Unfaithful Partners in Cancer. MDPI.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. PMC.
  • NF-κB Signaling and Virus Infection. Encyclopedia.pub.
  • Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. PMC - NIH.
  • Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity. PMC.
  • Recent advances on viral manipulation of NF-κB signaling p
  • Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling P
  • Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Frontiers.
  • Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperazin-1-yl-isoquinoline dihydrochloride
Reactant of Route 2
1-Piperazin-1-yl-isoquinoline dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.